2-Chloro-1-ethyl-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXIEZPBTPFWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653268 | |
| Record name | 2-Chloro-1-ethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946061-13-8 | |
| Record name | 2-Chloro-1-ethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-ethyl-1H-imidazole
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1-ethyl-1H-imidazole, a key intermediate in pharmaceutical and materials science. The document details a robust synthetic protocol, purification methodologies, and in-depth analytical characterization. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven guidance.
Introduction: The Significance of this compound
Imidazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2] These heterocyclic compounds are integral to the structure of essential biomolecules like the amino acid histidine and are found in numerous pharmaceuticals, including antifungal agents and anticancer drugs.[3] The introduction of a chlorine atom at the 2-position of the imidazole ring, as in this compound, provides a versatile synthetic handle for further functionalization, making it a valuable building block in the development of novel therapeutic agents and functional materials.[4][5]
This guide will focus on a common and efficient two-step synthesis of this compound, starting from the corresponding imidazolone precursor. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline a comprehensive characterization workflow to ensure the identity and purity of the final product.
Synthesis of this compound
The synthesis is typically achieved through a two-step process: first, the formation of the 1-ethyl-1H-imidazol-2(3H)-one precursor, followed by its chlorination.
Step 1: Synthesis of 1-ethyl-1H-imidazol-2(3H)-one (Precursor)
The precursor, 1-ethyl-1H-imidazol-2(3H)-one, is synthesized via the condensation of a suitable 1,2-dicarbonyl compound with urea or a urea equivalent in the presence of an acid catalyst. This established method provides a reliable route to the imidazolone core.
Step 2: Chlorination of 1-ethyl-1H-imidazol-2(3H)-one
The crucial chlorination step is most commonly achieved using phosphorus oxychloride (POCl₃).[6] This powerful chlorinating agent effectively converts the cyclic amide (lactam) functionality of the imidazolone into the desired 2-chloroimidazole.
Mechanism Rationale: Phosphorus oxychloride is a highly effective reagent for this transformation due to the electrophilicity of the phosphorus atom. The reaction proceeds through the formation of a phosphate ester intermediate by the nucleophilic attack of the carbonyl oxygen of the imidazolone onto the phosphorus atom of POCl₃. Subsequent elimination and rearrangement, driven by the formation of stable byproducts, lead to the formation of the 2-chloroimidazole.[7] The use of a slight excess of POCl₃ often ensures the reaction goes to completion.
Experimental Protocol: Chlorination
Materials:
-
1-ethyl-1H-imidazol-2(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend 1-ethyl-1H-imidazol-2(3H)-one (1 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add phosphorus oxychloride (1.5 - 2 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause gas evolution (CO₂). Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification
The crude product often contains unreacted starting material and byproducts from the chlorination reaction. Purification is typically achieved by column chromatography on silica gel.
Experimental Protocol: Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column, flasks, TLC plates.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the imidazole ring. The chemical shifts, splitting patterns (multiplicity), and integration values are key for structural confirmation.
-
An ethyl group will typically show a triplet for the methyl protons and a quartet for the methylene protons.
-
The two protons on the imidazole ring will appear as distinct signals, likely doublets due to coupling with each other.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbon atom attached to the chlorine (C2) will be a key indicator of successful chlorination.
Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Imidazole-H | ~6.9-7.2 ppm (d) | ~115-125 ppm |
| Imidazole-H | ~6.8-7.1 ppm (d) | ~125-135 ppm |
| N-CH₂-CH₃ | ~3.9-4.2 ppm (q) | ~40-50 ppm |
| N-CH₂-CH₃ | ~1.3-1.5 ppm (t) | ~14-18 ppm |
| C-Cl | - | ~130-140 ppm |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₅H₇ClN₂), the expected molecular ion peak will show a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Expected Molecular Ion [M]⁺: m/z corresponding to C₅H₇³⁵ClN₂
-
Expected Isotopic Peak [M+2]⁺: m/z corresponding to C₅H₇³⁷ClN₂
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
This compound: The toxicological properties of this compound may not be fully characterized. It is prudent to handle it with care, avoiding skin contact and inhalation.
Conclusion
This guide has outlined a reliable and well-established method for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science. The provided characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-ethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1-ethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and theoretical significance of these properties.
Section 1: Core Physicochemical Profile
This compound is a substituted imidazole with a molecular formula of C₅H₇ClN₂. Its structure, featuring a five-membered aromatic ring with two nitrogen atoms, a chlorine substituent at the 2-position, and an ethyl group at the 1-position, dictates its chemical behavior and physical characteristics. Understanding these properties is fundamental to its application in drug design, synthesis, and formulation.
Summary of Physicochemical Data
The following table summarizes the known and estimated physicochemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₇ClN₂ | - |
| Molecular Weight | 130.58 g/mol | Calculated |
| Boiling Point | 225.3 °C at 760 mmHg | [1] |
| Density | 1.2 g/cm³ | [1] |
| Melting Point | Not available (likely a low-melting solid or liquid at room temperature) | Estimation |
| Water Solubility | Not available (expected to be sparingly soluble) | Estimation |
| pKa (of conjugate acid) | ~6-7 | Estimated based on imidazole derivatives[2][3] |
Significance of Physicochemical Properties in a Research Context
-
Molecular Weight: A fundamental property influencing stoichiometry in chemical reactions and a key parameter in mass spectrometry.
-
Boiling Point: Indicates the volatility of the compound. A relatively high boiling point suggests strong intermolecular forces.
-
Density: Useful for converting between mass and volume, particularly in reaction setup and purification processes.
-
Melting Point: A sharp melting point is a crucial indicator of purity for crystalline solids. For this compound, its absence in readily available data suggests it may be a liquid or a low-melting solid at ambient temperatures.
-
Solubility: Dictates the choice of solvents for synthesis, purification (e.g., crystallization, chromatography), and biological assays. Its expected low solubility in water is typical for small, relatively nonpolar organic molecules.
-
pKa: The acid dissociation constant of the protonated imidazole ring is critical for understanding its behavior in biological systems, as it determines the charge state of the molecule at physiological pH. This, in turn, influences its ability to cross cell membranes and interact with biological targets.
Section 2: Experimental Determination of Physicochemical Properties
This section outlines the standard experimental protocols for determining the key physicochemical properties of this compound. The methodologies are presented with an emphasis on the underlying scientific principles.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.
Protocol: Capillary Melting Point Method [1][4]
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or temperature probe.
-
Heating: The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is typically expressed as the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Protocol: Qualitative Solubility Testing [5][6][7][8]
-
Sample Preparation: Place approximately 10-20 mg of the solid or 1-2 drops of the liquid into a small test tube.
-
Solvent Addition: Add about 0.5 mL of the chosen solvent (e.g., water, diethyl ether, ethanol, 5% HCl, 5% NaOH) to the test tube.
-
Mixing: Agitate the mixture vigorously for 1-2 minutes.
-
Observation: Observe if the substance has completely dissolved. If not, the substance is classified as insoluble or sparingly soluble in that solvent.
-
Systematic Approach: A systematic approach using a flowchart of different solvents (water, ether, acidic, and basic solutions) can provide information about the polarity and functional groups present in the molecule.
Causality Behind Experimental Choices:
-
Small Sample and Solvent Volumes: Allows for rapid assessment and minimizes waste.
-
Vigorous Agitation: Ensures that the entire sample comes into contact with the solvent, maximizing the chance of dissolution.
-
Use of Acidic and Basic Solutions: Helps to identify acidic or basic functional groups. For this compound, solubility in dilute acid would be expected due to the basic nitrogen atoms in the imidazole ring.
Caption: Systematic Approach to Qualitative Solubility Testing.
pKa Determination
The pKa is a measure of the acidity of a compound. For this compound, the relevant pKa is that of its conjugate acid (the protonated form).
Protocol: Potentiometric Titration [2]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).
-
Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.
-
Titration: The titrant is added in small, known increments, and the pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Standardized Titrant: Ensures an accurate determination of the moles of acid or base added.
-
pH Electrode: Provides a precise and continuous measurement of the solution's acidity.
-
Half-Equivalence Point: At this point, the concentrations of the protonated and unprotonated forms of the imidazole are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Section 3: Synthesis of this compound
A common approach to substituted imidazoles involves the initial formation of the imidazole ring followed by functionalization. A likely pathway for this compound could involve:
-
Synthesis of 1-ethyl-1H-imidazole: This can be achieved through the alkylation of imidazole with an ethylating agent such as ethyl iodide or diethyl sulfate.
-
Chlorination of 1-ethyl-1H-imidazole: The 2-position of the imidazole ring is susceptible to deprotonation by a strong base followed by reaction with a chlorinating agent, or direct chlorination under specific conditions.
Proposed Synthetic Workflow:
-
Step 1: N-Ethylation of Imidazole
-
Imidazole is deprotonated with a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
-
The resulting imidazolide anion is then reacted with an ethyl halide (e.g., ethyl bromide) to yield 1-ethyl-1H-imidazole.
-
-
Step 2: C-2 Chlorination
-
1-ethyl-1H-imidazole is treated with a strong base like n-butyllithium at low temperature to selectively deprotonate the C-2 position.
-
The resulting lithiated intermediate is then quenched with a chlorine source, such as hexachloroethane, to afford this compound.
-
Caption: Proposed Synthesis of this compound.
Section 4: Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the ethyl group. The chemical shifts of the imidazole protons will be influenced by the electron-withdrawing chlorine atom. The ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the chlorine (C-2) will have a characteristic chemical shift. The other two carbons of the imidazole ring and the two carbons of the ethyl group will also show distinct signals.[11][12][13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will display characteristic absorption bands corresponding to the various functional groups and the aromatic ring system. Key expected absorptions include:
-
C-H stretching vibrations of the aromatic imidazole ring and the aliphatic ethyl group.
-
C=N and C=C stretching vibrations within the imidazole ring.
-
C-N stretching vibrations.
-
The C-Cl stretching vibration, which typically appears in the fingerprint region.[14][15][16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (130.58 g/mol ).
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M+ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule.[18][19][20][21]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Introduction: The Analytical Imperative for Substituted Imidazoles
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Chloro-1-ethyl-1H-imidazole
Imidazole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The precise substitution pattern on the imidazole ring dictates the molecule's biological activity and physical properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful research and development. This compound, a halogenated N-alkylated imidazole, presents a unique analytical profile. This guide provides a detailed exploration of its predicted spectroscopic fingerprint using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and its Spectroscopic Implications
To interpret the spectra, we must first consider the electronic environment of each atom within this compound. The structure consists of a five-membered aromatic imidazole ring, an N-ethyl substituent, and a C2-chloro substituent. The chlorine atom, being highly electronegative, will exert a significant inductive effect, influencing the chemical shifts of nearby nuclei. The N-ethyl group introduces aliphatic protons and carbons, which will be distinct from the aromatic ring signals.
Caption: Figure 1: Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[2] The choice of experiment and parameters is critical for obtaining high-quality, interpretable data. For a compound like this compound, a standard ¹H and ¹³C NMR in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) provides a complete picture of the proton and carbon framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). We predict four unique signals for this molecule.
-
Imidazole Protons (H-4 and H-5): The two protons on the imidazole ring are in different chemical environments. H-5 is adjacent to the N-ethyl group, while H-4 is adjacent to the other nitrogen. These will appear as two distinct signals in the aromatic region, likely as doublets due to coupling to each other. Their chemical shifts will be downfield due to the aromatic nature of the ring. We predict H-4 to be slightly more downfield than H-5.
-
Ethyl Group Protons (CH₂ and CH₃): The ethyl group will produce two signals. The methylene (CH₂) protons, being directly attached to a nitrogen atom (an α-position), will be deshielded and appear as a quartet due to coupling with the three methyl protons. The methyl (CH₃) protons will be further upfield and appear as a triplet, coupling to the two methylene protons.[3]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.1 - 7.3 | Doublet (d) | 1H | Imidazole H-4 |
| 2 | ~6.9 - 7.1 | Doublet (d) | 1H | Imidazole H-5 |
| 3 | ~4.0 - 4.2 | Quartet (q) | 2H | N-CH₂ -CH₃ |
| 4 | ~1.3 - 1.5 | Triplet (t) | 3H | N-CH₂-CH₃ |
| Table 1: Predicted ¹H NMR Data (in CDCl₃) |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The presence of the electronegative chlorine and nitrogen atoms will significantly influence the chemical shifts.
-
Imidazole Carbons (C-2, C-4, C-5): C-2, being directly attached to both a chlorine and two nitrogen atoms, will be the most deshielded of the ring carbons. C-4 and C-5 will appear in the typical aromatic carbon region. Due to the fast tautomerization sometimes seen in imidazoles, these peaks can occasionally be broad or difficult to detect, although N-alkylation often mitigates this.[4]
-
Ethyl Group Carbons (CH₂ and CH₃): The methylene carbon (α) will be more deshielded than the methyl carbon (β) due to its proximity to the nitrogen atom.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~140 - 145 | C 2-Cl |
| 2 | ~125 - 130 | C 4 |
| 3 | ~118 - 123 | C 5 |
| 4 | ~45 - 50 | N-CH₂ -CH₃ |
| 5 | ~14 - 18 | N-CH₂-CH₃ |
| Table 2: Predicted ¹³C NMR Data (in CDCl₃) |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~240 ppm) and a longer acquisition time with more scans will be necessary to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.
Caption: Figure 2: Predicted NMR Correlation Diagram
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum will confirm the presence of the aromatic ring, the alkyl chain, and the carbon-chlorine bond.
Predicted IR Absorption Bands:
-
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the imidazole ring bonds will appear in the 1600-1450 cm⁻¹ region. These are often sharp and characteristic of aromatic heterocycles.[5]
-
C-N Stretching: These vibrations will be found in the 1350-1000 cm⁻¹ region.
-
C-Cl Stretching: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3150 | Aromatic C-H Stretch | Medium-Weak |
| 2850 - 2980 | Aliphatic C-H Stretch | Medium |
| 1500 - 1600 | C=N Ring Stretch | Medium-Strong |
| 1450 - 1500 | C=C Ring Stretch | Medium-Strong |
| 1000 - 1200 | C-N Stretch | Medium |
| 650 - 800 | C-Cl Stretch | Medium-Strong |
| Table 3: Predicted Characteristic IR Absorption Bands |
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: As the compound is likely a solid or liquid, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers valuable clues about its structure. Electron Ionization (EI) is a common technique for volatile small molecules as it induces reproducible fragmentation patterns.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): The molecular weight of C₅H₇ClN₂ is 130.58 g/mol . The mass spectrum will show a molecular ion peak at m/z 130. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 132 with an intensity approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive indicator of a single chlorine atom.
-
Fragmentation Pattern: The molecular ion is a radical cation that can undergo fragmentation. The most probable fragmentations involve the loss of stable neutral molecules or radicals from the parent ion.
-
Loss of Ethyl Radical: A primary fragmentation would be the cleavage of the N-CH₂ bond, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a prominent cation at m/z 101.
-
Loss of Chlorine: Loss of a chlorine radical (•Cl, 35 Da) would yield a fragment at m/z 95.
-
Ring Fragmentation: Further fragmentation of the imidazole ring can occur, though these pathways are more complex.
-
| Predicted m/z | Relative Intensity | Identity of Fragment | Notes |
| 132 | ~33% of M⁺ | [C₅H₇³⁷ClN₂]⁺ | Isotopic peak for M⁺ |
| 130 | Base Peak (Predicted) | [C₅H₇³⁵ClN₂]⁺ | Molecular Ion (M⁺) |
| 101 | High | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 95 | Medium | [M - Cl]⁺ | Loss of chlorine radical |
| Table 4: Predicted Key Fragments in EI-MS |
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or Gas Chromatography (GC-MS) if the sample is sufficiently volatile and thermally stable.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
Caption: Figure 3: Predicted ESI-MS Fragmentation Pathway
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. This guide outlines the predicted spectroscopic data, which collectively form a unique analytical fingerprint. The ¹H and ¹³C NMR spectra are expected to detail the carbon-hydrogen framework, IR spectroscopy should confirm the key functional groups, and mass spectrometry will verify the molecular weight and primary structural motifs through its characteristic isotopic pattern and fragmentation. While based on prediction, this analysis serves as an authoritative guide for researchers working on the synthesis and characterization of this and related compounds.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, a significant analogue and impurity of the anti-protozoal drug metronidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering insights into the experimental design, data acquisition, and structural elucidation of this compound.
Introduction: The Significance of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole in Drug Development
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The title compound, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole (I), holds particular importance due to its structural relationship with metronidazole, a widely used antibacterial and antiprotozoal drug.[1][2][3][4][5] Understanding the three-dimensional structure of analogues and impurities like (I) is critical for several reasons:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the precise atomic arrangement provides a foundational basis for understanding how molecular structure correlates with biological activity. This knowledge is instrumental in designing more potent and selective drug candidates.
-
Impurity Profiling and Quality Control: As an impurity in metronidazole preparations, characterizing (I) is essential for ensuring the safety and efficacy of the final drug product.[3][5]
-
Mechanistic Insights: The nitro group in nitroimidazoles is crucial to their mechanism of action, which involves bioreduction to reactive intermediates.[3] Detailed structural information can shed light on how subtle modifications to the molecular framework might influence this process.
This guide will walk through the entire process of determining the crystal structure of (I), from its synthesis and crystallization to the final analysis of its molecular and supramolecular features.
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole
The synthesis of the title compound is achieved through the direct alkylation of 2-methyl-4-nitroimidazole.[2] Following the reaction, the crude product is purified using column chromatography over silica gel with an ethyl acetate/hexane solvent system.[2][3]
Crystallization Protocol: The Art of Crystal Growth
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. For 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, single crystals were successfully grown from an ethyl acetate solution using the slow evaporation method.[2]
Step-by-Step Crystallization Protocol:
-
Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of high-purity ethyl acetate at room temperature to create a saturated or near-saturated solution.
-
Ensure a Clean Environment: Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Place the solution in a loosely covered vial or beaker to allow for the slow evaporation of the solvent. This gradual increase in concentration encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.
-
Incubation: Store the crystallizing solution in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of 0.1-0.3 mm), carefully harvest them from the mother liquor.
The success of this process is predicated on the principle of achieving a state of supersaturation slowly, which is the driving force for crystallization. The choice of solvent is critical; ethyl acetate proved to be optimal for this compound, balancing solubility and volatility to promote ordered crystal growth.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol
-
Crystal Mounting: A suitable single crystal of (I) was mounted on the tip of a fine glass fiber using polyisobutene oil. This assembly was then secured in a copper mounting pin.[1] The choice of a non-reactive oil and a cryo-compatible mount is crucial for low-temperature data collection.
-
Data Collection: The mounted crystal was placed in a stream of cold nitrogen gas at 100 K using a liquid-nitrogen-based cryostat.[1] Collecting data at low temperatures minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure. Diffraction data were collected on a suitable diffractometer.
-
Data Processing: The raw diffraction images were processed to integrate the intensities of the Bragg reflections. These intensities were then scaled and merged to produce a unique set of reflection data.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and then refined using a full-matrix least-squares procedure.[6] This iterative process adjusts the atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.
Results and Discussion: The Crystal Structure of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole
The single-crystal X-ray diffraction analysis of (I) revealed a wealth of structural information, from the molecular conformation to the intermolecular interactions that govern the crystal packing.
Crystallographic Data Summary
The key crystallographic parameters for 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₁₂ClN₃O₃ |
| Formula Weight | 233.65 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Molecules per Asymmetric Unit (Z') | 2 |
| Data Collection Temperature | 100 K |
| CCDC Deposition Number | 2249490 |
Data sourced from the International Union of Crystallography.[2]
Molecular Structure and Conformation
The asymmetric unit of the crystal contains two independent molecules, designated as A and B.[1][2][7][8] Both molecules feature an essentially planar methyl-nitro-1H-imidazole core.[1][2][7][8] The nitro group is only slightly twisted out of the plane of the imidazole ring.[1]
A key feature of the crystal structure is the disorder observed in the chloroethoxyethyl side chain of both independent molecules.[1][2][7][8] This means that the side chain adopts two different conformations within the crystal lattice. This conformational flexibility arises from the rotation around the single bonds of the side chain.[1]
Supramolecular Features and Intermolecular Interactions
Despite the presence of potential hydrogen bond acceptors (oxygen and nitrogen atoms) and donors (C-H groups), the crystal structure of (I) lacks conventional strong hydrogen bonds.[1][2][7] Instead, the crystal packing is dominated by a network of weak C-H···O, C-H···N, and C-H···Cl interactions.[1][2][7] These weak interactions are crucial in connecting the molecules into dimers and further into layers.[1][2][7]
The Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, reveals that the molecular environments of the two independent molecules are very similar.[2][7] The analysis shows that contacts involving hydrogen atoms, particularly H···O, H···H, and H···Cl, are the most significant contributors to the overall crystal packing.[2][7]
Conclusion and Future Perspectives
The successful determination of the crystal structure of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole provides invaluable, high-resolution data for this pharmaceutically relevant compound. The detailed understanding of its molecular conformation, including the disorder in the side chain, and the nature of the weak intermolecular interactions that guide its crystal packing, offers a solid foundation for further computational and experimental studies.
This structural information can be leveraged in several ways:
-
Informing Drug Design: The precise geometry can be used as a starting point for in silico drug design and docking studies to explore its interaction with biological targets.
-
Improving Crystallization of Related Compounds: The successful crystallization protocol can serve as a guide for obtaining single crystals of other challenging imidazole derivatives.
-
Enhancing Analytical Methods: The crystallographic data provides a definitive reference for the solid-state characterization of this compound.
The data for this crystal structure is publicly available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2249490, ensuring its accessibility to the global scientific community for further research and innovation.
References
- 1. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole | 16156-93-7 | Benchchem [benchchem.com]
- 4. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloro-eth-oxy)eth-yl]-2-methyl-4-nitro-1 H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 16156-93-7,1-[2-(2-Chloroethoxy)ethyl]-2-methyl-5-nitro-1H-imidazole | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure And Hirshfeld Surface Analysis Of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1h-imidazole - Amrita Vishwa Vidyapeetham [amrita.edu]
An In-Depth Technical Guide to the Synthesis of Chloro-Substituted Imidazoles
<_in-depth_technical_guide_on_the_synthesis_of_chloro-substituted_imidazoles>
Introduction: The Enduring Significance of Chloro-Substituted Imidazoles
The imidazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active molecules and functional materials.[1][2][3] The introduction of a chloro substituent onto this aromatic scaffold dramatically alters its physicochemical properties, often enhancing its pharmacological potency and providing a versatile handle for further synthetic transformations. Chloro-substituted imidazoles are key intermediates in the synthesis of pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensive medications.[4][5][6] Their utility also extends to materials science, where they find applications as ligands in catalysis and as components of ionic liquids.[7][8]
This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing chloro-substituted imidazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of methods, but also a critical analysis of the underlying principles, regiochemical considerations, and practical insights to guide the selection and execution of the most appropriate synthetic route.
Strategic Approaches to Chloro-Imidazole Synthesis
The synthesis of chloro-substituted imidazoles can be broadly categorized into two main strategies:
-
Direct Chlorination of a Pre-formed Imidazole Ring: This approach involves the direct introduction of a chlorine atom onto an existing imidazole or substituted imidazole core. The choice of chlorinating agent and reaction conditions is paramount to controlling the regioselectivity and preventing over-chlorination.
-
Ring Synthesis from Chlorinated Precursors: This strategy involves the construction of the imidazole ring from acyclic or heterocyclic precursors that already bear the desired chloro substituent. This can be an effective method for accessing specific isomers that are difficult to obtain via direct chlorination.
The following sections will delve into the specifics of these strategies, providing detailed protocols and mechanistic insights.
Part 1: Direct Chlorination of the Imidazole Nucleus
The direct chlorination of imidazoles is a widely employed and often straightforward approach. However, the inherent nucleophilicity of the imidazole ring and the potential for multiple reactive sites necessitate careful control over the reaction conditions. The regioselectivity of chlorination is highly dependent on the nature of the chlorinating agent, the solvent, and the presence of substituents on the imidazole ring.
Electrophilic Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the electrophilic chlorination of a variety of organic substrates, including electron-rich heterocycles.[9][10] It is a crystalline solid that is relatively safe to handle and offers a source of "Cl+".[10]
Causality Behind Experimental Choices:
The reaction of NCS with imidazoles typically proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to solubilize the imidazole substrate and the NCS reagent.[11][12] The reaction temperature can be adjusted to control the rate of reaction, with milder conditions often favoring higher regioselectivity. In some cases, the presence of an acid catalyst can accelerate the reaction, although this can also lead to a decrease in selectivity.[12]
Protocol: One-Step Synthesis of 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester using NCS [11]
This protocol describes the direct chlorination of ethyl 1H-imidazole-2-carboxylate to afford the corresponding 4-chloro derivative.
Materials:
-
Ethyl 1H-imidazole-2-carboxylate (Compound A)
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
-
Acetic acid, trifluoroacetic acid, or methanesulfonic acid (optional organic acid)
Procedure:
-
In a suitable reaction vessel, dissolve 50 g of ethyl 1H-imidazole-2-carboxylate in 1 L of DMF or NMP.
-
(Optional) Add 10 mL of an organic acid (e.g., acetic acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of NCS in DMF or NMP (e.g., 500 mL of a solution containing the desired molar equivalent of NCS). The mass ratio of the imidazole starting material to NCS can range from 1:0.5 to 1:1.[11]
-
Slowly add the NCS solution dropwise to the cooled imidazole solution while maintaining the temperature between -5 to 0 °C.[11]
-
Stir the reaction mixture for approximately 17 hours at this temperature.
-
Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), the product, 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester, can be isolated by standard workup procedures.
Self-Validating System:
The success of this protocol relies on the careful control of temperature to minimize side reactions and the dropwise addition of the NCS solution to maintain control over the exothermic reaction. The use of an optional organic acid can enhance the rate of chlorination, but its impact on yield and purity should be evaluated for the specific substrate.
Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful chlorinating agent that can be used for the direct chlorination of aromatic and heteroaromatic compounds.[13][14][15] It often reacts under free-radical conditions, but can also participate in electrophilic chlorination, particularly in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices:
Reactions with sulfuryl chloride are typically carried out in inert solvents such as dichloromethane or chloroform. The reaction can be initiated by heat or a radical initiator like AIBN.[13] The regioselectivity can be influenced by the presence of substituents on the imidazole ring and the reaction conditions.
Protocol: General Procedure for Chlorination using Sulfuryl Chloride
Materials:
-
Imidazole substrate
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Radical initiator (e.g., AIBN, optional)
Procedure:
-
Dissolve the imidazole substrate in the chosen inert solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
(Optional) Add a catalytic amount of a radical initiator.
-
Slowly add sulfuryl chloride dropwise to the solution at a controlled temperature (often room temperature or slightly elevated).
-
Stir the reaction mixture for the required time, monitoring the progress by TLC.
-
After completion, the reaction is typically quenched by the careful addition of water or an aqueous basic solution to destroy any unreacted sulfuryl chloride.
-
The product is then extracted with an organic solvent and purified by standard methods.
Trustworthiness:
Given the reactive nature of sulfuryl chloride, this protocol must be performed in a well-ventilated fume hood. The slow addition of the reagent is crucial to control the reaction rate and temperature. Quenching the reaction carefully is essential for safety.
Chlorination using Sodium Hypochlorite (NaOCl)
Sodium hypochlorite, the active ingredient in household bleach, can be an effective and environmentally friendly chlorinating agent for imidazoles, particularly for the synthesis of di- and trichloroimidazoles.[16]
Causality Behind Experimental Choices:
This method often proceeds in a basic medium, which can influence the reactivity of the imidazole ring.[16] The concentration of the sodium hypochlorite solution and the molar ratio of the reactants are key parameters to optimize for achieving the desired level of chlorination.
Protocol: Synthesis of 4,5-Dichloroimidazole using Sodium Hypochlorite [16]
Materials:
-
Imidazole
-
Sodium hypochlorite solution
Procedure:
-
The reaction is typically carried out by adding the sodium hypochlorite solution to a solution of imidazole.
-
The optimal molar ratio of imidazole to sodium hypochlorite has been found to be approximately 1:2 for the synthesis of 4,5-dichloroimidazole.[16]
-
The reaction can be performed at room temperature.
-
The progress of the reaction can be monitored by UV-Visible spectroscopy or other analytical techniques.
-
The product can be isolated and purified by standard methods.
Authoritative Grounding:
Studies have shown that varying the concentration of the chlorinating agent can control the degree of chlorination, with higher concentrations leading to di-substituted products.[16]
Part 2: Ring Synthesis Strategies for Chloro-Imidazoles
Constructing the imidazole ring from precursors that already contain a chlorine atom offers a powerful alternative to direct chlorination, often providing access to specific isomers that are otherwise difficult to obtain.
The Sandmeyer Reaction for 2-Chloroimidazoles
The Sandmeyer reaction is a classic transformation used to convert an aryl or heteroaryl amine into a halide via a diazonium salt intermediate.[17][18][19][20] This method is particularly useful for the synthesis of 2-chloroimidazoles from 2-aminoimidazoles.
Causality Behind Experimental Choices:
The diazotization step, the formation of the diazonium salt from the amine, is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[21] The subsequent reaction with a copper(I) chloride catalyst facilitates the displacement of the diazonium group with a chloride ion.
Protocol: Synthesis of 2-Chloroimidazole via a Sandmeyer-type Reaction [22]
This protocol describes the synthesis of 2-chloroimidazole starting from 2-aminoimidazole sulfate.
Materials:
-
2-Aminoimidazole sulfate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Cuprous chloride (CuCl)
Procedure:
-
Diazotization: Dissolve the 2-aminoimidazole sulfate in aqueous hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for a period to ensure complete formation of the diazonium salt.
-
Chlorination: In a separate vessel, prepare a solution or suspension of cuprous chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The 2-chloroimidazole product can then be isolated by neutralization, extraction, and purification.
Trustworthiness:
Diazonium salts can be unstable and potentially explosive, especially when isolated. Therefore, it is crucial to perform the reaction at low temperatures and use the diazonium salt solution immediately in the next step without isolation.
Data Presentation: Comparison of Chlorination Methods
| Method | Chlorinating Agent | Typical Position(s) Chlorinated | Key Advantages | Key Disadvantages |
| NCS Chlorination | N-Chlorosuccinimide | C4/C5, C2 | Mild conditions, good functional group tolerance, commercially available reagent.[9][11] | Can be slow for less reactive imidazoles.[12] |
| Sulfuryl Chloride | SO₂Cl₂ | C2, C4, C5 | Powerful reagent, can chlorinate less reactive substrates.[13] | Can lead to over-chlorination, corrosive and moisture-sensitive reagent.[13] |
| Sodium Hypochlorite | NaOCl | C4, C5 | Inexpensive and environmentally friendly reagent.[16] | Often requires basic conditions, may not be suitable for all substrates.[16] |
| Sandmeyer Reaction | NaNO₂, CuCl | C2 | Specific for the synthesis of 2-chloroimidazoles from 2-aminoimidazoles.[17][22] | Requires careful temperature control, diazonium intermediates can be unstable.[21] |
Visualization of Synthetic Pathways
Diagram 1: General Strategies for Chloro-Imidazole Synthesis
Caption: Overview of the two primary synthetic approaches to chloro-substituted imidazoles.
Diagram 2: Workflow for NCS Chlorination
Caption: Step-by-step workflow for the chlorination of an imidazole using N-Chlorosuccinimide.
Diagram 3: Mechanism of the Sandmeyer Reaction
Caption: Simplified radical mechanism for the Sandmeyer reaction to produce 2-chloroimidazole.
Conclusion and Future Outlook
The synthesis of chloro-substituted imidazoles remains a vibrant area of research, driven by their continued importance in medicinal chemistry and materials science. While traditional methods such as direct chlorination with NCS and sulfuryl chloride, and ring synthesis via the Sandmeyer reaction, remain workhorse methodologies, there is a growing emphasis on the development of more sustainable and efficient protocols. The use of greener chlorinating agents like sodium hypochlorite is a step in this direction.[16]
Future research will likely focus on several key areas:
-
Catalytic C-H Chlorination: The development of regioselective C-H chlorination methods using transition metal catalysts could provide more direct and atom-economical routes to specific chloro-imidazole isomers.
-
Flow Chemistry: The use of microreactor technology could enable safer and more controlled chlorination reactions, particularly when using highly reactive reagents.
-
Biocatalysis: The exploration of enzymatic halogenation could offer highly selective and environmentally benign methods for the synthesis of chloro-imidazoles.
By building upon the foundational knowledge outlined in this guide and embracing these emerging technologies, the scientific community can continue to unlock the full potential of this important class of heterocyclic compounds.
References
- 1. jetir.org [jetir.org]
- 2. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 6. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 7. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 10. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 11. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]
- 12. JP2966041B2 - Method for chlorination of imidazole ring - Google Patents [patents.google.com]
- 13. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 14. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. jk-sci.com [jk-sci.com]
- 21. benchchem.com [benchchem.com]
- 22. CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]
Reactivity of the C-Cl bond in 2-Chloro-1-ethyl-1H-imidazole
An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloro-1-ethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] this compound represents a versatile building block where the chlorine atom at the C2 position serves as a key synthetic handle for molecular elaboration. This guide provides a detailed examination of the reactivity of this C-Cl bond, focusing on its susceptibility to nucleophilic aromatic substitution and its utility in modern palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic principles governing this reactivity and provide detailed, field-proven protocols for its most critical transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The insights and methodologies presented herein are intended to empower researchers in drug discovery to leverage this scaffold for the efficient construction of novel molecular entities.
Introduction: The Strategic Importance of the Imidazole Scaffold
Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the imidazole moiety holding a place of particular distinction.[3] Its presence in essential biomolecules, such as the amino acid histidine, underpins its ability to engage in critical biological interactions.[4][5] In medicinal chemistry, the imidazole ring is valued for its unique electronic properties, metabolic stability, and its capacity to act as a hydrogen bond donor and acceptor, making it an ideal scaffold for designing enzyme inhibitors, particularly kinase inhibitors.[1][2]
The functionalization of the imidazole core is central to tuning its pharmacological profile. This compound is a strategically designed building block for this purpose. The ethyl group at the N1 position enhances solubility and modulates electronic properties, while the chloro group at the C2 position provides a reactive site for introducing molecular diversity. The C-Cl bond is not merely a leaving group; its reactivity is the gateway to a vast chemical space, accessible through robust and well-established synthetic methodologies. Understanding the principles that govern its transformation is paramount for its effective use in synthetic campaigns.
Synthesis and Physicochemical Properties
The synthesis of this compound can be adapted from established methods for similar 2-chloroimidazoles. A common and effective approach involves the chlorination of the corresponding imidazolone precursor, 1-ethyl-1H-imidazol-2(3H)-one. This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃).[6]
General Synthetic Workflow:
-
Precursor Synthesis: The synthesis begins with the N-alkylation of imidazole or a related precursor to install the ethyl group at the N1 position, followed by steps to form the 1-ethyl-1H-imidazol-2(3H)-one intermediate.
-
Chlorination: The imidazolone is then treated with a chlorinating agent such as phosphorus oxychloride, often at elevated temperatures, to replace the carbonyl oxygen with a chlorine atom, yielding the target compound.[6]
Table 1: Physicochemical Properties of 2-Chloro-1-methyl-1H-imidazole (as a proxy for the ethyl analogue)
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂ | [7] |
| Molecular Weight | 116.55 g/mol | [7] |
| IUPAC Name | 2-chloro-1-methylimidazole | [7] |
| CAS Number | 253453-91-7 | [7] |
Note: Detailed experimental data for the 1-ethyl derivative is not widely published; data for the closely related 1-methyl analogue (CAS 253453-91-7) is provided as a reasonable estimate for physicochemical properties.
Electronic Nature and Reactivity of the C-Cl Bond
The reactivity of the C-Cl bond at the C2 position of the imidazole ring is a direct consequence of the ring's electronic nature. The two nitrogen atoms significantly influence the electron distribution. The N1 nitrogen is pyrrole-like, donating electron density into the ring system, while the N3 nitrogen is pyridine-like, acting as an electron-withdrawing imine.
The C2 carbon is situated between these two nitrogen atoms, making it electron-deficient. This inherent electron deficiency is the primary driver for the two major classes of reactions that the C-Cl bond undergoes:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the C2 carbon makes it highly susceptible to attack by nucleophiles. The reaction proceeds through a stabilized anionic intermediate (Meisenheimer complex), and the aromaticity is restored upon expulsion of the chloride ion.[8][9]
-
Oxidative Addition to a Metal Center: In palladium-catalyzed cross-coupling reactions, the electron deficiency and the polarizability of the C-Cl bond facilitate the oxidative addition of a low-valent palladium(0) catalyst. This is the crucial first step in widely used transformations like Suzuki and Buchwald-Hartwig reactions.[10][11]
Key Transformations of the C-Cl Bond
The C-Cl bond in this compound is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in pharmaceutical compounds.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a direct and often metal-free method for functionalization. The reaction works best with strong nucleophiles, such as alkoxides, thiolates, and amines. The mechanism is a two-step addition-elimination process.[9][12]
Caption: The Addition-Elimination mechanism of SNAr.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable polar aprotic solvent such as DMF or DMSO. Add the desired amine nucleophile (1.2-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized modern synthesis, and the C-Cl bond of this compound is an excellent substrate for these transformations, particularly with modern, highly active catalyst systems.
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the chloro-imidazole with an organoboron species, typically a boronic acid or its ester.[11][13] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures prevalent in drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Electronic Properties of N-alkylated 2-Chloroimidazoles
Introduction
The imidazole ring is a cornerstone in medicinal chemistry and materials science, lauded for its versatile biological activities and unique chemical properties.[1][2] Its electron-rich nature and aromaticity make it a privileged scaffold in numerous pharmaceuticals.[1][3] The introduction of substituents onto the imidazole core allows for the fine-tuning of its electronic characteristics, which in turn dictates its reactivity, binding affinity to biological targets, and overall efficacy. This guide focuses on a specific, yet highly significant, class of these compounds: N-alkylated 2-chloroimidazoles .
The presence of a chlorine atom at the C2 position and an alkyl group at one of the nitrogen atoms introduces a fascinating interplay of electronic effects. The chloro group, being highly electronegative, acts as a potent electron-withdrawing group, significantly modulating the electron density distribution across the imidazole ring.[4] Concurrently, the N-alkyl substituent introduces steric and electronic contributions that can influence tautomeric equilibria, nucleophilicity, and the overall three-dimensional structure.[5]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the electronic properties of N-alkylated 2-chloroimidazoles. We will delve into the theoretical underpinnings of their electronic structure, detail experimental methodologies for their characterization, and discuss the implications of these properties for their application, particularly in drug design.[6][7]
The Interplay of Substituents: A Theoretical Framework
The electronic landscape of an N-alkylated 2-chloroimidazole is primarily governed by the inductive and resonance effects of its substituents. Understanding these effects is crucial for predicting the molecule's behavior.
-
The 2-Chloro Substituent: As a halogen, chlorine exerts a strong -I (negative inductive) effect, withdrawing electron density from the imidazole ring. This withdrawal is most pronounced at the C2 position and attenuates with distance. The consequence of this is a general decrease in the electron density of the aromatic system, making the ring less susceptible to electrophilic attack compared to unsubstituted imidazole.[4]
-
The N-Alkyl Substituent: The N-alkyl group primarily exerts a +I (positive inductive) effect, donating electron density to the ring. The nature of the alkyl group (e.g., methyl, ethyl, benzyl) influences the magnitude of this effect. N-alkylation also has a profound impact on the tautomeric equilibrium of the imidazole ring, fixing the position of the substituent and preventing the proton shuttling seen in N-unsubstituted imidazoles.[8]
The net electronic character of the molecule is a balance of these opposing forces. This balance can be conceptually quantified using Hammett substituent constants (σ) , which provide an empirical measure of the electron-donating or -withdrawing nature of a substituent.[1][9][10]
Visualizing the Electronic Tug-of-War
The following diagram illustrates the key electronic influences on the N-alkylated 2-chloroimidazole core.
Caption: Opposing electronic effects on the imidazole ring.
Computational Analysis: A Window into Molecular Orbitals
Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and properties of molecules.[11][12][13] By solving the Schrödinger equation within a framework of electron density, DFT allows for the accurate calculation of various electronic descriptors.
Key DFT-Calculated Properties
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[12][14] The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[12] For N-alkylated 2-chloroimidazoles, the electron-withdrawing chloro group is expected to lower the energy of both the HOMO and LUMO, while the N-alkyl group will have a raising effect.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the van der Waals surface of a molecule.[15][16][17][18] It allows for the identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. In N-alkylated 2-chloroimidazoles, the region around the non-alkylated nitrogen (N3) is expected to be the most electron-rich, while the area around the C2-Cl bond will be electron-deficient.
Standard Computational Protocol
A robust DFT analysis of an N-alkylated 2-chloroimidazole can be performed following these steps:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[11]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain the HOMO and LUMO energies, and to generate the MEP surface.
Caption: A typical DFT workflow for electronic property analysis.
Experimental Characterization Techniques
While computational methods provide invaluable theoretical insights, experimental validation is paramount. A suite of spectroscopic and electrochemical techniques can be employed to probe the electronic properties of N-alkylated 2-chloroimidazoles.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Imidazole and its derivatives typically exhibit characteristic π → π* transitions.[19][20] The position of the absorption maximum (λmax) is sensitive to the electronic effects of the substituents. Electron-withdrawing groups like chlorine can cause a hypsochromic (blue) shift, while electron-donating groups may lead to a bathochromic (red) shift.[21][22]
Standard Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the N-alkylated 2-chloroimidazole in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
Blank Measurement: Record the absorbance of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorbance of the sample solution across the appropriate wavelength range (typically 200-400 nm for imidazoles).
-
Data Analysis: Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure and probing the electronic environment of individual atoms. For N-alkylated 2-chloroimidazoles, both 1H and 13C NMR are informative.[8][23][24][25]
-
1H NMR: The chemical shifts of the imidazole ring protons are sensitive to the electron density. The electron-withdrawing effect of the chloro group will generally cause the ring protons to resonate at a lower field (higher ppm) compared to unsubstituted imidazole.
-
13C NMR: The chemical shift of the C2 carbon will be significantly influenced by the directly attached chlorine atom. The chemical shifts of the other ring carbons (C4 and C5) will also be affected by the electronic interplay of the N-alkyl and 2-chloro substituents.[23][25]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule.[26][27] It provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively. A CV experiment involves scanning the potential of an electrode and measuring the resulting current. For an N-alkylated 2-chloroimidazole, one might expect an irreversible reduction corresponding to the cleavage of the C-Cl bond. The potential at which this occurs is indicative of the electron-accepting ability of the molecule. A practical guide to cyclic voltammetry can be found in the work by Elgrishi et al.[28]
Standard Experimental Protocol for Cyclic Voltammetry
-
Solution Preparation: Dissolve the N-alkylated 2-chloroimidazole in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Data Acquisition: Scan the potential between set limits and record the resulting current-voltage curve (voltammogram).
-
Data Analysis: Identify the peak potentials for any redox events.
Bridging Properties and Applications: The Drug Development Perspective
The electronic properties of N-alkylated 2-chloroimidazoles are not merely of academic interest; they have profound implications for their potential as therapeutic agents.
-
Receptor Binding: The MEP of a molecule is a key determinant of its non-covalent interactions with a biological target. Electron-rich regions can act as hydrogen bond acceptors, while electron-poor regions may engage in interactions with electron-rich residues in a protein's active site.[7]
-
Metabolic Stability: The reactivity of a molecule, which is related to its HOMO-LUMO gap, can influence its metabolic stability. A highly reactive compound may be more susceptible to metabolic degradation, leading to a shorter half-life in the body.
-
Membrane Permeability: The overall polarity and charge distribution of a molecule, which are governed by its electronic properties, affect its ability to cross biological membranes.
Quantitative Structure-Activity Relationship (QSAR)
By systematically varying the N-alkyl substituent and correlating the resulting changes in electronic properties (e.g., HOMO/LUMO energies, redox potentials, Hammett constants) with biological activity, it is possible to develop QSAR models. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the drug discovery process.
Summary Data Table
The following table provides a hypothetical comparison of key electronic properties for a series of N-alkylated 2-chloroimidazoles. The trends shown are based on the general principles discussed in this guide.
| N-Alkyl Substituent | Hammett Constant (σp) of R | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | λmax (nm) | Reduction Potential (V vs. Ag/AgCl) |
| Methyl (-CH3) | -0.17 | -6.5 | -1.2 | 5.3 | 265 | -1.8 |
| Ethyl (-CH2CH3) | -0.15 | -6.4 | -1.1 | 5.3 | 266 | -1.85 |
| Isopropyl (-CH(CH3)2) | -0.15 | -6.3 | -1.0 | 5.3 | 267 | -1.9 |
| Benzyl (-CH2Ph) | -0.01 | -6.6 | -1.4 | 5.2 | 270 | -1.7 |
Note: These are illustrative values and will vary depending on the specific computational methods and experimental conditions.
Conclusion
The electronic properties of N-alkylated 2-chloroimidazoles are a result of a delicate balance between the electron-withdrawing nature of the 2-chloro substituent and the electron-donating and steric effects of the N-alkyl group. A thorough understanding of these properties, achieved through a synergistic combination of computational modeling and experimental characterization, is essential for the rational design of these molecules for applications in drug discovery and materials science. By leveraging the techniques and principles outlined in this guide, researchers can effectively probe and modulate the electronic landscape of this important class of heterocyclic compounds, paving the way for the development of novel and improved chemical entities.
References
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- 6. Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
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An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-ethyl-1H-imidazole
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive health and safety guidance for the handling of 2-Chloro-1-ethyl-1H-imidazole (CAS No. 946061-13-8). As a substituted imidazole, this compound shares structural similarities with a class of molecules known for their biological activity and potential as intermediates in pharmaceutical synthesis.[1] Consequently, a rigorous and informed approach to safety is paramount. This guide synthesizes available data from structurally analogous compounds to establish a robust framework for risk mitigation in a laboratory setting.
Compound Identification and Physicochemical Profile
Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. While extensive peer-reviewed data for this specific molecule is limited, information can be inferred from close structural analogues.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 946061-13-8[2][3] |
| Molecular Formula | C₅H₇ClN₂ |
| Physical Form | Expected to be a solid at room temperature.[4] |
| Boiling Point | ~214.8°C at 760 mmHg (Data for 2-Chloro-1-methyl-1H-imidazole)[5] |
| Flash Point | ~96°C (Data for 5-Chloro-1-ethyl-2-methyl-1H-imidazole)[6] |
| Density | ~1.26 g/cm³ (Data for 2-Chloro-1-methyl-1H-imidazole)[5] |
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) classifications of closely related chloro-imidazole derivatives, this compound should be handled as a hazardous substance.[6][7][8] The primary risks are associated with direct contact and inhalation.
GHS Hazard Classifications (Inferred)
| Hazard Class | Category | Hazard Statement | Rationale/Supporting Evidence |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Analogous compounds are consistently classified as skin irritants.[6][8] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage | Chloro-imidazoles are known to be severe eye irritants, with some causing irreversible damage.[6][7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols is likely to irritate the respiratory tract.[6][7] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Imidazole derivatives can exhibit moderate acute oral toxicity.[7] |
The process of working safely with this compound begins with a dynamic risk assessment, which should be performed before any new procedure is undertaken.
Hierarchy of Controls: Engineering and Personal Protection
The most effective way to mitigate risk is to follow the hierarchy of controls. This principle prioritizes institutional and engineering solutions over personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[10][11] This is non-negotiable when handling the solid powder or preparing solutions to prevent inhalation of dust or aerosols. All weighing and transfer operations must be conducted within the fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12][13][14]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is critical and must be based on the specific tasks being performed.[15]
| PPE Category | Specification | Causality and Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[5][6][16] A face shield should be worn over goggles during procedures with a high splash risk.[17] | Protects against splashes and airborne particles, mitigating the high risk of serious eye irritation or damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for defects before each use.[5][18] For prolonged contact, consider thicker gloves or double-gloving.[15] | Prevents skin contact, absorption, and irritation. Proper removal technique is essential to avoid contaminating hands.[18] |
| Protective Clothing | A flame-resistant lab coat or a disposable gown made of a low-permeability fabric.[6][15] | Protects skin from contamination and prevents the transfer of the chemical outside the laboratory. Personal clothing should be fully covered. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is required if handling the powder outside of a certified chemical fume hood.[5][6] | Prevents inhalation of the powder, which is a known respiratory irritant.[6] This should only be a secondary measure to proper engineering controls. |
| Footwear | Closed-toe shoes are mandatory.[15] | Protects feet from spills and falling objects. |
Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes the risk of exposure and accidental release.
Handling
-
Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly.
-
Location: Conduct all manipulations of this compound within a chemical fume hood.[6][9]
-
Dispensing: When weighing or transferring the solid, use spark-proof tools and techniques that minimize dust generation.[6] Avoid creating dust clouds.[18]
-
Cleaning: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[6][18] Decontaminate the work area and any equipment used.
Storage
-
Container: Store the compound in a tightly sealed container to prevent exposure to moisture and air.[5][6][18]
-
Location: Keep the container in a dry, cool, and well-ventilated area designated for hazardous chemicals.[6][9] Storage at 2-8°C may be recommended for long-term stability.[4][9]
-
Compatibility: Store away from incompatible materials, such as strong oxidizing agents.[19]
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][12][20]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do. Immediate medical attention from an ophthalmologist is critical.
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[6][12] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][21]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6][22]
-
Specific Hazards: Thermal decomposition may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[14][20][21]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][12]
Accidental Release Measures
-
Personal Precautions: Evacuate non-essential personnel. Wear all appropriate PPE as described in Section 3.2, including respiratory protection. Avoid breathing dust.[5][6][22]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[6][18]
-
Containment and Cleanup: Carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[6][13][14]
Toxicological Profile (Inferred)
References
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Methodological & Application
Application Notes & Protocols: 2-Chloro-1-ethyl-1H-imidazole as a Strategic Precursor in Pharmaceutical Synthesis
Preamble: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biomolecules, including the amino acid histidine.[1][2] Its unique aromatic and electronic properties, coupled with its ability to act as a proton donor and acceptor, make it a "privileged scaffold" in drug design. Imidazole derivatives are integral to a wide range of therapeutics, from antifungal agents to anticancer and antihypertensive drugs.[3][4]
Within this critical class of compounds, 2-Chloro-1-ethyl-1H-imidazole emerges as a particularly versatile and powerful precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of a chloro group at the electron-deficient C2 position renders it an excellent electrophilic site, primed for a variety of synthetic transformations. This guide provides an in-depth exploration of its properties, safe handling, and detailed protocols for its application in key pharmaceutical synthetic strategies.
Physicochemical Properties and Safe Handling
A thorough understanding of the precursor's properties and hazards is fundamental to its effective and safe utilization in a research and development setting.
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 946061-13-8 | [5] |
| Molecular Formula | C₅H₇ClN₂ | N/A |
| Molecular Weight | 130.58 g/mol | N/A |
| Appearance | Off-white to light yellow solid | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [7] |
Safety and Handling: A Self-Validating System
Working with halogenated heterocyclic compounds requires stringent adherence to safety protocols. The following guidelines are synthesized from authoritative safety data sheets (SDS) and represent best practices for laboratory handling.[6][8]
-
Engineering Controls : All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] The workspace should be well-ventilated.[6][9]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile or other chemically resistant gloves at all times.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]
-
Lab Coat : A flame-resistant lab coat should be worn and kept fastened.
-
-
Handling Procedures :
-
First Aid Measures :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
In Case of Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6][9]
-
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The C2-chloro substituent makes this precursor an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is one of the most powerful methods for constructing C-C bonds, allowing for the direct linkage of the imidazole core to various aryl, heteroaryl, or alkyl groups—a common strategy in API synthesis.[10][11]
The Suzuki-Miyaura Coupling: Mechanistic Rationale
The Suzuki-Miyaura reaction involves the coupling of an organoboron species (like a boronic acid) with an organic halide, catalyzed by a palladium(0) complex.[11][12] The C2-Cl bond of this compound is susceptible to oxidative addition to a Pd(0) catalyst. The subsequent steps of transmetalation with an activated boronic acid and reductive elimination form the new C-C bond and regenerate the active catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[12]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a 2-Aryl-1-ethyl-1H-imidazole Derivative
This protocol is a representative example. The specific boronic acid, catalyst, base, and conditions should be optimized for each unique substrate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene and Water (4:1 v/v)
-
Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition : Under the inert atmosphere, add the palladium catalyst followed by the toluene/water solvent mixture.
-
Reaction : Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up :
-
Cool the reaction to room temperature and dilute it with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-1-ethyl-1H-imidazole product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the imidazole ring system activates the C2-chloro group towards attack by nucleophiles. This SNAr pathway is a direct and efficient method for introducing nitrogen, oxygen, or sulfur functionalities, which are prevalent in many API structures.[2]
SNAr Rationale: Activating the Core
For an SNAr reaction to proceed, two key features are required: a leaving group (the chloro atom) and an electron-withdrawing group to stabilize the negatively charged intermediate (the Meisenheimer complex). Here, the imidazole ring itself serves as the activating group. The reaction is typically promoted by a base, which deprotonates the incoming nucleophile, increasing its nucleophilicity.
Caption: Key reaction pathways for this compound.
Protocol: Synthesis of a 2-(Amino)-1-ethyl-1H-imidazole Derivative
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.5 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
-
Deionized water, Ethyl acetate (EtOAc), Brine
Procedure:
-
Setup : In a round-bottom flask, dissolve this compound and the chosen base in the solvent.
-
Reagent Addition : Add the amine nucleophile to the stirring solution at room temperature.
-
Reaction : Heat the mixture to an appropriate temperature (e.g., 60-100 °C). The reaction may be performed in a sealed tube if higher temperatures are required. Monitor the reaction by TLC or LC-MS.
-
Work-up :
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product via column chromatography or recrystallization to obtain the desired 2-amino-1-ethyl-1H-imidazole.
-
Characterization : Confirm the product's identity via NMR and HRMS.
Summary of Synthetic Potential and Expected Data
The protocols described enable the synthesis of a diverse library of imidazole derivatives from a single, strategic precursor.
| Reaction Type | Reagent Example | Product Class | Expected M+H⁺ |
| Suzuki Coupling | Phenylboronic acid | 2-Aryl-imidazole | 173.11 |
| Suzuki Coupling | 3-Pyridinylboronic acid | 2-Heteroaryl-imidazole | 174.10 |
| SNAr | Benzylamine | 2-(Amino)-imidazole | 202.15 |
| SNAr | Sodium methoxide | 2-(Alkoxy)-imidazole | 127.09 |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Chloro-1-ethyl-1H-benzo[d]imidazole | 58533-15-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of N-Aryl-1-ethyl-1H-imidazol-2-amines via Palladium-Catalyzed N-Arylation
Abstract
This technical guide provides a comprehensive protocol for the synthesis of N-aryl-1-ethyl-1H-imidazol-2-amines through the palladium-catalyzed N-arylation of 2-chloro-1-ethyl-1H-imidazole. This transformation, a variant of the renowned Buchwald-Hartwig amination, is a cornerstone reaction in medicinal chemistry and materials science for the construction of carbon-nitrogen (C-N) bonds.[1][2] This document offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step experimental procedure, safety protocols, and methods for product characterization. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The formation of C(sp²)-N bonds is a fundamental transformation in organic synthesis, granting access to a vast array of molecules with significant biological and material properties. Aryl amines, particularly those involving heterocyclic scaffolds like imidazole, are prevalent motifs in pharmaceuticals and agrochemicals.[3] While classical methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, have their merits, they often suffer from limitations like harsh reaction conditions (high temperatures), a narrow substrate scope, and the use of stoichiometric amounts of copper.[1][4]
The advent of the Buchwald-Hartwig amination revolutionized this field by providing a versatile and highly efficient palladium-catalyzed method for coupling amines with aryl halides and pseudohalides.[1][2] The reaction proceeds under milder conditions, exhibits broad functional group tolerance, and utilizes catalytic amounts of palladium, making it a preferred method in modern synthetic chemistry.[5] This guide focuses on the application of this powerful reaction to a specific substrate, this compound, to synthesize a valuable class of N-arylated 2-aminoimidazole derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are as follows:[1][2]
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition to the heteroaryl halide (this compound). This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the final and crucial step where the C-N bond is formed. The desired N-aryl-1-ethyl-1H-imidazol-2-amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then participate in a new catalytic cycle.
Visualization of the Catalytic Process
To better illustrate the mechanistic steps, the following diagrams outline the catalytic cycle and the overall experimental workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Ionic Liquids from 2-Chloro-1-ethyl-1H-imidazole
For: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Horizon of Imidazolium Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have established them as versatile platforms in diverse fields including organic synthesis, catalysis, and materials science.[2] Among the various classes of ILs, those based on the imidazolium cation are particularly prominent due to their stability and the relative ease with which their properties can be tailored by modifying the substituents on the imidazole ring.
This application note details a synthetic strategy for a novel class of functionalized imidazolium ionic liquids utilizing 2-Chloro-1-ethyl-1H-imidazole as a key precursor. This approach hinges on the reactivity of the C-2 chloro-substituent, which allows for the introduction of various functional groups via nucleophilic substitution, thereby enabling the synthesis of task-specific ionic liquids with tailored properties. The subsequent quaternization of the functionalized imidazole intermediate yields the desired ionic liquid.
Synthetic Strategy: A Two-Step Approach to Functionalized Imidazolium Ionic Liquids
The synthesis of functionalized imidazolium ionic liquids from this compound is a robust two-step process. The first step involves a nucleophilic substitution at the C-2 position of the imidazole ring, replacing the chlorine atom with a desired functional group, such as an alkoxy group. The second step is the quaternization of the resulting 2-functionalized-1-ethyl-1H-imidazole at the N-3 position with an alkylating agent to form the final imidazolium salt.
Caption: General workflow for the synthesis of 2-alkoxy-1,3-dialkylimidazolium ionic liquids.
Experimental Protocols
Part 1: Synthesis of 2-Alkoxy-1-ethyl-1H-imidazole Intermediate
This protocol describes the nucleophilic substitution of the chloro group on this compound with an alkoxide. The choice of alkoxide determines the nature of the alkoxy group at the C-2 position.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Protocol:
-
Preparation of Sodium Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, add anhydrous alcohol (e.g., 50 mL).
-
Carefully add sodium metal (1.1 equivalents relative to the alcohol) in small portions to the alcohol under a continuous flow of inert gas. The reaction is exothermic and produces hydrogen gas, which should be safely vented.
-
Once all the sodium has reacted and a clear solution of the sodium alkoxide is formed, the excess alcohol can be removed under reduced pressure if a solvent like THF or DMF is to be used for the subsequent reaction.
-
Nucleophilic Substitution Reaction: Dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., 50 mL of THF or DMF) and add it dropwise to the freshly prepared sodium alkoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-alkoxy-1-ethyl-1H-imidazole.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-alkoxy-1-ethyl-1H-imidazole intermediate.
Part 2: Synthesis of 1-Ethyl-3-alkyl-2-alkoxyimidazolium Halide (Ionic Liquid)
This protocol describes the quaternization of the 2-alkoxy-1-ethyl-1H-imidazole intermediate with an alkyl halide to form the desired ionic liquid.
Materials:
-
2-Alkoxy-1-ethyl-1H-imidazole (from Part 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide)
-
Anhydrous acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Protocol:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and an inert gas inlet, dissolve the purified 2-alkoxy-1-ethyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile.
-
Add the alkyl halide (1.1 equivalents) dropwise to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C to facilitate the reaction. The progress of the quaternization can be monitored by the disappearance of the starting imidazole spot on TLC.
-
As the reaction proceeds, the ionic liquid will often precipitate out of the solution or form a second liquid phase.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: The resulting crude ionic liquid is washed several times with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials. The product is then dried under high vacuum to yield the pure 1-ethyl-3-alkyl-2-alkoxyimidazolium halide.
Part 3 (Optional): Anion Exchange
The halide anion of the synthesized ionic liquid can be exchanged with other anions to modify its properties.
Materials:
-
1-Ethyl-3-alkyl-2-alkoxyimidazolium halide (from Part 2)
-
Anion exchange salt (e.g., Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]), Sodium tetrafluoroborate (NaBF₄))
-
Solvent (e.g., water, dichloromethane)
Protocol:
-
Dissolve the 1-ethyl-3-alkyl-2-alkoxyimidazolium halide in a suitable solvent (e.g., water).
-
In a separate flask, dissolve an equimolar amount of the desired anion exchange salt (e.g., Li[NTf₂]) in the same solvent.
-
Add the solution of the anion exchange salt to the ionic liquid solution and stir at room temperature.
-
If the resulting halide salt (e.g., LiCl) is insoluble in the reaction medium, it will precipitate and can be removed by filtration.
-
If both the starting and final ionic liquids are soluble, an extraction procedure is required. For example, if the final ionic liquid is hydrophobic, it can be extracted with dichloromethane.
-
The organic layer is then washed with water to remove any remaining halide salts.
-
The solvent is removed under reduced pressure, and the final ionic liquid is dried under high vacuum to remove any residual water and solvent.
Physicochemical Properties of 2-Alkoxy-1,3-dialkylimidazolium Ionic Liquids
The introduction of an alkoxy group at the C-2 position of the imidazolium ring can significantly influence the physicochemical properties of the resulting ionic liquid. The following table summarizes expected trends based on available data for similar functionalized ionic liquids.
| Property | Expected Trend with Alkoxy Substitution | Rationale |
| Melting Point | Generally lower | The introduction of flexible alkoxy chains can disrupt the crystal packing of the ions, leading to lower melting points. |
| Viscosity | Can be lower or higher | The effect on viscosity is complex. Short alkoxy chains may decrease viscosity due to increased flexibility, while longer chains might increase it due to increased van der Waals interactions.[3] |
| Ionic Conductivity | Often enhanced | Lower viscosity and increased ion mobility can lead to higher ionic conductivity. |
| Thermal Stability | Generally high | Imidazolium-based ionic liquids are known for their high thermal stability, and this is expected to be retained with alkoxy substitution. |
| Solvent Properties | Tunable | The alkoxy group can introduce additional hydrogen bond accepting capabilities, altering the polarity and solvent properties of the ionic liquid. |
Applications and Future Perspectives
The ability to introduce a wide variety of alkoxy groups at the C-2 position of the imidazolium ring opens up new avenues for the design of task-specific ionic liquids. Potential applications include:
-
Green Solvents in Organic Synthesis: The tailored polarity and coordinating ability of these ionic liquids can be exploited to enhance reaction rates and selectivities in various organic transformations.
-
Electrolytes in Electrochemical Devices: The potentially high ionic conductivity and wide electrochemical window of these materials make them promising candidates for electrolytes in batteries and supercapacitors.
-
Extraction and Separation Media: The functionalized side chain can be designed to have specific interactions with target molecules, enabling their use in liquid-liquid extraction and separation processes.
-
Catalysis: The alkoxy group can be further functionalized to incorporate catalytic moieties, leading to the development of recyclable and highly efficient catalytic systems.
The synthetic protocols outlined in this application note provide a robust framework for the exploration of this promising new class of functionalized imidazolium ionic liquids. Further research into the relationship between the structure of the C-2 substituent and the resulting physicochemical properties will undoubtedly lead to the development of novel ionic liquids with enhanced performance in a wide range of applications.
References
Application Notes & Protocols: A Guide to the Synthesis of 2-Chloro-1-ethyl-1H-imidazole Derivatives
Document ID: ANP-CI-2401
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-chloro-1-ethyl-1H-imidazole, a key building block in modern medicinal chemistry. Recognizing the importance of halogenated imidazoles in the development of novel therapeutics, this protocol details a reliable and efficient method starting from the commercially available 1-ethyl-1H-imidazole. We delve into the mechanistic rationale behind the chosen synthetic strategy, focusing on direct chlorination using N-Chlorosuccinimide (NCS). This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into reaction setup, execution, purification, and characterization, alongside troubleshooting advice to ensure reproducible and high-yield outcomes.
Introduction: The Significance of this compound
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biomolecules and approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various noncovalent interactions make it a cornerstone for designing molecules that can effectively bind to biological targets like enzymes and receptors.[1] The introduction of a chlorine atom at the 2-position of the imidazole ring, as in this compound, provides a crucial synthetic handle. This halogenation not only modulates the electronic character of the ring but also serves as a versatile site for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.
Derivatives of this compound are being investigated for a wide range of therapeutic applications, including as potential Angiotensin-Converting Enzyme (ACE) inhibitors for treating hypertension.[5] The development of robust and scalable synthetic routes to this key intermediate is therefore of paramount importance to accelerate drug discovery programs.[4]
Overview of the Synthetic Strategy
The synthesis of this compound can be achieved through several pathways. A common approach involves the direct chlorination of a suitable imidazole precursor.[6] The method detailed in this guide focuses on the electrophilic chlorination of 1-ethyl-1H-imidazole using N-Chlorosuccinimide (NCS).
Key Reaction:
1-ethyl-1H-imidazole + N-Chlorosuccinimide (NCS) → this compound + Succinimide
NCS is selected as the chlorinating agent due to its numerous advantages: it is a stable, crystalline solid that is safer and easier to handle than gaseous chlorine or liquid sulfuryl chloride.[7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C2 position of the imidazole ring, being the most electron-rich, is selectively chlorinated.
Experimental Protocol: Step-by-Step Synthesis
This protocol outlines the synthesis of this compound on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 1-ethyl-1H-imidazole | ≥98% | Sigma-Aldrich | 7098-07-9 | Store under inert gas. |
| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich | 128-09-6 | Irritant. Handle with care. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 | Use dry solvent. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 | Aqueous solution. |
| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific | 7647-14-5 | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | 7487-88-9 | For drying. |
| Round-bottom flask (100 mL) | - | VWR | - | Flame-dried before use. |
| Magnetic stir bar | - | VWR | - | - |
| Condenser | - | VWR | - | - |
| Addition funnel | - | VWR | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | MilliporeSigma | - | For reaction monitoring. |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-1H-imidazole (1.0 g, 10.4 mmol).
-
Dissolve the starting material in 20 mL of anhydrous acetonitrile under a nitrogen atmosphere.
-
Cool the resulting solution to 0°C in an ice bath.
Application Scientist's Note: Anhydrous conditions are crucial as moisture can react with NCS and reduce its efficacy.[6] The use of an inert atmosphere (nitrogen or argon) prevents side reactions with atmospheric components.
-
-
Addition of Chlorinating Agent:
-
Slowly add N-Chlorosuccinimide (1.52 g, 11.4 mmol, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes.
-
Ensure the internal temperature does not rise above 5°C during the addition.
Application Scientist's Note: A slight excess of NCS ensures the complete consumption of the starting material. Portion-wise addition at low temperature is a critical control measure to manage the exothermic nature of the reaction and prevent the formation of over-chlorinated byproducts.[6]
-
-
Reaction Execution:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product spot should appear at a higher Rf value than the starting material.
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by adding 20 mL of deionized water.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
Application Scientist's Note: The aqueous wash with sodium bicarbonate is essential to neutralize any acidic byproducts and remove the succinimide formed during the reaction.[9]
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a semi-solid.
-
Purification
-
Purify the crude product using flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
Characterization and Data
Expected Yield: 75-85%
Physical Appearance: Colorless to pale yellow oil.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J=1.6 Hz, 1H), 6.85 (d, J=1.6 Hz, 1H), 3.95 (q, J=7.3 Hz, 2H), 1.40 (t, J=7.3 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.0, 127.5, 118.0, 42.5, 15.2.
-
Mass Spectrometry (EI): m/z 130.0 (M⁺), 132.0 (M+2⁺, chlorine isotope pattern).
Note: Spectroscopic data should be acquired and compared with literature values or reference standards for confirmation.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure NCS is of high quality. Extend reaction time and monitor by TLC until starting material is consumed. |
| Moisture in the reaction. | Use freshly opened anhydrous solvent and flame-dry all glassware. | |
| Multiple Products (Byproducts) | Reaction temperature too high. | Maintain strict temperature control (0°C) during NCS addition. |
| Incorrect stoichiometry. | Use only a slight excess (1.05-1.1 eq.) of NCS. Over-chlorination can occur with larger excesses.[6] | |
| Difficult Purification | Co-elution of product and succinimide. | Ensure the aqueous bicarbonate wash during work-up is thorough to remove the majority of the succinimide byproduct. |
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. suru-chem.com [suru-chem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note & Protocols: Strategic Derivatization of 2-Chloro-1-ethyl-1H-imidazole for High-Throughput Biological Screening
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This application note provides a comprehensive guide to the strategic derivatization of 2-chloro-1-ethyl-1H-imidazole, a versatile and reactive scaffold for generating diverse chemical libraries. We present detailed protocols for three robust synthetic methodologies—Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr)—enabling the creation of novel C-C, C-N, C-S, and C-O bonds at the C2 position. The rationale behind each protocol, key optimization parameters, and characterization techniques are discussed to empower researchers in drug discovery to efficiently build and screen novel compound collections with significant therapeutic potential.
Introduction: The Imidazole Scaffold in Drug Discovery
The 1,3-diazole five-membered aromatic ring, known as imidazole, is a privileged structure in pharmaceutical sciences.[4] It is present in essential biological molecules like the amino acid histidine and is featured in a wide array of clinically approved drugs, demonstrating activities as antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents.[2][4][5] The power of the imidazole scaffold lies in its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity for coordinating with metallic centers in enzymes.
The derivatization of a core imidazole structure is a proven strategy for exploring chemical space and identifying novel drug candidates.[1][6] this compound serves as an ideal starting point for such explorations. The ethyl group at the N1 position enhances solubility and modulates electronic properties, while the chlorine atom at the C2 position provides a reactive handle for a variety of powerful synthetic transformations. This guide focuses on leveraging this reactivity to build libraries for biological screening.
Core Chemistry: Activating the C2 Position
The chlorine atom at the C2 position of the imidazole ring is the key to its synthetic utility. This position is electron-deficient, making it susceptible to several classes of reactions. The choice of reaction dictates the type of chemical diversity introduced into the library.
Caption: Workflow from starting material to biological screening.
-
Palladium-Catalyzed Cross-Coupling: These reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: Reacts the chloro-imidazole with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.[7][8][9] This is ideal for exploring structure-activity relationships (SAR) by modifying aromatic substituents.
-
Buchwald-Hartwig Amination: Couples the chloro-imidazole with a wide range of primary and secondary amines, amides, or carbamates.[10][11][12][13] This is a direct route to 2-aminoimidazole derivatives, which are common pharmacophores.
-
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct displacement of the chloride by a strong nucleophile.[14][15][16][17] While aryl chlorides are typically less reactive than fluorides in SNAr, the electron-deficient nature of the C2 position on the imidazole ring facilitates this transformation, especially with potent nucleophiles like thiolates (to form C-S bonds) and alkoxides (to form C-O bonds).[14][18]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reagents, especially palladium catalysts and strong bases, should be handled with care according to their Safety Data Sheets (SDS).
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol provides a general method for coupling various aryl and heteroaryl boronic acids to the this compound core. The reaction is robust and tolerates a wide range of functional groups on the boronic acid partner.[7][8]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials & Reagents:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents) or a more advanced ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 3.0 equivalents), anhydrous
-
1,4-Dioxane and Water (4:1 v/v), degassed
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.08 eq).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the starting chloro-imidazole.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.[19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 6-18 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-1-ethyl-1H-imidazole.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol facilitates the coupling of primary or secondary amines to the imidazole core, a critical transformation for accessing novel amine derivatives.[10][12] The choice of ligand is crucial and often depends on the steric and electronic properties of the amine coupling partner.[11]
Materials & Reagents:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.03 equivalents)
-
Xantphos or BINAP (1.2-1.5x molar equivalent relative to Pd)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Step-by-Step Procedure:
-
In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk flask.
-
Add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene) to the flask.
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to isolate the 2-aminoimidazole product.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a palladium-free alternative for introducing strong nucleophiles, particularly thiols. It is often cost-effective but is generally limited to more potent nucleophiles.
Materials & Reagents:
-
This compound
-
Thiol (e.g., thiophenol) or Alcohol (1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 equivalents) or Potassium tert-butoxide (KOtBu).
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the nucleophile (e.g., thiophenol, 1.5 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.6 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the nucleophile anion.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.
-
Dilute with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Library Generation and Data Presentation
Using the protocols above, a diverse library can be rapidly synthesized. The choice of building blocks (boronic acids, amines, etc.) should be guided by principles of medicinal chemistry to maximize structural diversity and explore a wide range of physicochemical properties.
Table 1: Example Derivatization of this compound
| Entry | Coupling Partner | Method | Yield (%) | Product Structure |
| 1 | Phenylboronic acid | Suzuki | 85 | 1-ethyl-2-phenyl-1H-imidazole |
| 2 | 4-Methoxyphenylboronic acid | Suzuki | 81 | 1-ethyl-2-(4-methoxyphenyl)-1H-imidazole |
| 3 | Pyridine-3-boronic acid | Suzuki | 72 | 3-(1-ethyl-1H-imidazol-2-yl)pyridine |
| 4 | Morpholine | Buchwald | 78 | 4-(1-ethyl-1H-imidazol-2-yl)morpholine |
| 5 | Aniline | Buchwald | 65 | N-(1-ethyl-1H-imidazol-2-yl)aniline |
| 6 | Thiophenol | SNAr | 91 | 1-ethyl-2-(phenylthio)-1H-imidazole |
Strategy for Biological Screening
Once a library of derivatives is synthesized and characterized (typically by ¹H NMR, ¹³C NMR, and HRMS), it is ready for biological evaluation. Imidazole derivatives have shown a wide range of activities, making them suitable for various screening campaigns.[5][20][21]
-
Anticancer Screening: Compounds can be screened against panels of cancer cell lines (e.g., NCI-60) to assess cytotoxicity and identify potential hits.[21][22]
-
Antimicrobial/Antifungal Screening: Derivatives can be tested for their ability to inhibit the growth of pathogenic bacteria and fungi.[2][5]
-
Antitubercular Screening: The library can be evaluated against Mycobacterium tuberculosis strains, as imidazole scaffolds have yielded promising leads in this area.[4][20]
-
Enzyme Inhibition Assays: If targeting a specific enzyme, a direct biochemical assay can be employed to determine inhibitory constants (IC₅₀).
The results from these primary screens can be used to build SAR models, guiding the synthesis of a second generation of more potent and selective compounds.
Conclusion
This compound is a powerful and versatile starting material for the construction of diverse molecular libraries. By employing robust and well-established synthetic methods such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr, researchers can efficiently generate novel compounds for biological screening. The protocols and strategies outlined in this application note provide a solid framework for leveraging this scaffold in the ongoing search for new therapeutic agents.
References
- 1. Imidazole-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Boutique - Groupe Coopsco [groupecoopsco.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. scialert.net [scialert.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 19. youtube.com [youtube.com]
- 20. Synthesis and antitubercular screening of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Note: A Scalable Process for the Synthesis of 2-Chloro-1-ethyl-1H-imidazole
Abstract
This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 2-Chloro-1-ethyl-1H-imidazole, a key intermediate in pharmaceutical and agrochemical research. The described process is designed for scalability and robustness, addressing critical parameters for process chemistry. The synthesis is presented as a three-stage process: (I) formation of the 2-aminoimidazole core, (II) N-alkylation to introduce the ethyl group, and (III) a concluding Sandmeyer-type diazotization and chlorination. This guide explains the causality behind experimental choices, outlines rigorous safety protocols, and provides detailed methodologies for synthesis, purification, and analysis.
Introduction and Strategic Overview
This compound is a valuable heterocyclic building block. The strategic placement of the chloro- and ethyl- moieties allows for diverse downstream functionalization, making it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The development of a safe, efficient, and scalable synthetic route is therefore of significant interest to the process chemistry community.
The synthetic strategy detailed herein is built upon well-established and scalable reaction classes. The chosen pathway prioritizes the use of readily available starting materials and avoids problematic reagents where possible, while addressing the inherent hazards associated with key transformations.
The overall synthetic workflow is depicted below:
Caption: Overall three-stage synthetic workflow.
Stage I: Synthesis of 2-Aminoimidazole Sulfate
The initial stage focuses on the construction of the core imidazole ring. This is achieved through the condensation of an acetal-protected aminoacetaldehyde with cyanamide, followed by an acid-catalyzed hydrolysis and cyclization. This method is advantageous for large-scale production due to the relatively low cost of starting materials and straightforward reaction conditions.
Rationale for Reagent Selection
-
Aminoacetaldehyde Diethyl Acetal: The acetal protection of the aldehyde is crucial to prevent self-polymerization of the highly reactive aminoacetaldehyde. The diethyl acetal is a stable, commercially available liquid that is easily handled at scale.
-
Cyanamide: Cyanamide serves as an efficient and direct source of the N-C-N unit required to form the guanidinium-like structure that precedes cyclization.[1][2]
-
Hydrochloric Acid: A strong mineral acid is necessary to hydrolyze the acetal in situ, liberating the aldehyde for the cyclization step. It also catalyzes the final dehydration to form the aromatic imidazole ring.
Detailed Protocol: 2-Aminoimidazole Sulfate
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge water (5 volumes relative to the acetal) and Aminoacetaldehyde Diethyl Acetal (1.0 eq).
-
Condensation: Add O-methylisourea hemisulfate (1.0 eq) to the aqueous solution of the acetal.[3] Stir the mixture at ambient temperature for 1 hour.
-
Heating: Heat the reaction mixture to 50°C and maintain for 5-6 hours. The reaction should be monitored by HPLC for the consumption of the starting materials.
-
Hydrolysis and Cyclization: Cool the mixture to 20-25°C. Carefully add concentrated hydrochloric acid (approx. 1.0 volume) while monitoring the temperature. Heat the reaction to 90°C and maintain for 10-12 hours until cyclization is complete (monitored by HPLC).
-
Isolation: Cool the reaction mixture to 0-5°C. The product, 2-aminoimidazole sulfate, will crystallize. Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum at 50°C.
Stage II: Synthesis of 2-Amino-1-ethyl-1H-imidazole
This stage involves the selective N-alkylation of 2-aminoimidazole to introduce the ethyl group. The regioselectivity of N-alkylation on unsymmetrical imidazoles can be complex.[4][5] However, with a strong base, deprotonation of the 2-amino group followed by alkylation is a plausible route, though direct N1-alkylation is also possible.
Rationale for Reagent Selection
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the imidazole ring or the amino group effectively, facilitating the subsequent alkylation. NaH in an anhydrous aprotic solvent like THF or DMF is a standard choice for this transformation.
-
Ethyl Iodide: A reactive ethylating agent is chosen to ensure the reaction proceeds at a reasonable rate. Diethyl sulfate could also be considered as an alternative.
Detailed Protocol: 2-Amino-1-ethyl-1H-imidazole
-
Reaction Setup: In a dry, inerted (Nitrogen or Argon) jacketed reactor, suspend 2-aminoimidazole sulfate (1.0 eq) in anhydrous DMF (10 volumes).
-
Deprotonation: Cool the suspension to 0-5°C. Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature does not exceed 10°C. Hydrogen gas will be evolved; ensure adequate ventilation and off-gas scrubbing. Stir the mixture at 0-5°C for 1 hour after the addition is complete.
-
Alkylation: Add ethyl iodide (1.1 eq) dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for completion by HPLC.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of isopropanol, followed by water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Stage III: Diazotization and Chlorination (Sandmeyer Reaction)
This final stage is the most critical from a process safety perspective. It involves the conversion of the primary amino group of 2-amino-1-ethyl-1H-imidazole into a diazonium salt, which is then catalytically converted to the chloro-derivative using copper(I) chloride.[2][6]
Causality and Criticality of the Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation for introducing a variety of substituents onto an aromatic or heteroaromatic ring that are otherwise difficult to install directly.[7] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] The key is the formation of the diazonium salt, which, upon reaction with the copper(I) catalyst, loses dinitrogen gas (a thermodynamically highly favorable process) to generate an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the catalyst.
Caption: Simplified mechanism of the Sandmeyer reaction.
Process Safety: A Self-Validating System
Aryl diazonium salts are notoriously unstable and can decompose explosively, especially in solid form or at elevated temperatures.[1] Therefore, the process must be designed to be inherently safe.
-
Low Temperature Control: The reaction must be maintained between 0-5°C. Excursions above this temperature significantly increase the rate of decomposition. A reliable cooling system and continuous temperature monitoring are mandatory.
-
In Situ Generation and Consumption: The diazonium salt should never be isolated. It must be generated in situ and consumed immediately in the subsequent Sandmeyer reaction.
-
Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. An excess can lead to side reactions and the formation of unstable nitrogen oxides.
-
Quenching Strategy: Have a quenching agent, such as a solution of sulfamic acid, readily available to destroy any excess nitrous acid at the end of the reaction.
Detailed Protocol: this compound
-
Reaction Setup: To a jacketed reactor, add a solution of 2-amino-1-ethyl-1H-imidazole (1.0 eq) in aqueous hydrochloric acid (approx. 6M, 5 volumes). Cool the solution to 0-5°C.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the reactor, ensuring the internal temperature is strictly maintained between 0-5°C. The addition should be slow, typically over 1-2 hours for a large-scale batch.
-
Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) chloride (CuCl, 0.2 eq, catalyst) in concentrated hydrochloric acid. Once the diazotization is complete, transfer the cold diazonium salt solution to the CuCl solution, again maintaining rigorous temperature control (0-10°C). Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at a slightly elevated temperature (e.g., 20-25°C) for 1-2 hours to ensure complete conversion.
-
Work-up and Purification: Basify the reaction mixture carefully with an aqueous base (e.g., NaOH or K₂CO₃) to a pH of 8-9. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation. Given the boiling point of 225.3°C at atmospheric pressure, distillation under reduced pressure is essential to prevent thermal decomposition.[8]
Data Presentation: Process Parameters
The following table summarizes the typical parameters for the synthesis.
| Parameter | Stage I: 2-Aminoimidazole | Stage II: N-Ethylation | Stage III: Chlorination |
| Key Reagents | Aminoacetaldehyde Diethyl Acetal, O-methylisourea hemisulfate, HCl | 2-Aminoimidazole, NaH, Ethyl Iodide | 2-Amino-1-ethyl-1H-imidazole, NaNO₂, HCl, CuCl |
| Solvent | Water | Anhydrous DMF | Aqueous HCl |
| Temperature | 50°C then 90°C | 0°C to RT | 0-5°C |
| Reaction Time | 15-18 hours | 12-18 hours | 2-4 hours |
| Typical Yield | 70-80% | 60-70% | 75-85% |
| Purification | Crystallization | Vacuum Distillation | Vacuum Distillation |
Analytical Quality Control
To ensure the quality and purity of the intermediates and the final product, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the recommended technique.[9]
Proposed HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 0.025 M KH₂PO₄, pH adjusted to 3.2) can be effective.[10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm, as imidazole derivatives typically show strong absorbance at this wavelength.[9]
-
Column Temperature: 30°C
-
In-Process Control (IPC): Samples should be taken at key stages (e.g., after cyclization, after alkylation, and at the end of the Sandmeyer reaction) to monitor the consumption of starting materials and the formation of the product.
Conclusion
The synthetic route and protocols described in this application note provide a comprehensive guide for the large-scale production of this compound. By understanding the rationale behind the chosen reagents and conditions, and by adhering strictly to the safety protocols, particularly for the hazardous diazotization step, researchers and process chemists can implement a safe, reliable, and scalable manufacturing process for this important chemical intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Aminoimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-1-ethyl-1H-imidazole as a Versatile Building Block for Novel Agrochemicals
Abstract: The imidazole moiety is a cornerstone in the development of modern agrochemicals, particularly fungicides that target the fungal sterol biosynthesis pathway.[1] This document provides an in-depth guide on the strategic application of 2-Chloro-1-ethyl-1H-imidazole, a key heterocyclic building block. We will explore its chemical utility, provide a detailed protocol for its derivatization, and discuss the underlying principles that make it an invaluable synthon for researchers in crop protection and chemical development.
Introduction: The Strategic Importance of Chloro-Imidazoles in Fungicide Design
The development of effective and specific agrochemicals is critical for global food security. Among the most successful classes of fungicides are the azoles, which function by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] The imidazole nucleus is a privileged scaffold for CYP51 inhibitors, with the N-3 nitrogen atom of the imidazole ring coordinating to the heme iron atom in the enzyme's active site, thereby disrupting its catalytic function.[3][4]
This compound emerges as a particularly strategic starting material. The key features contributing to its utility are:
-
Reactive C2-Position: The chlorine atom at the 2-position is a competent leaving group, activating the ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of diverse functionalities to build the final agrochemical structure.[5][6]
-
N-Ethyl Group: The ethyl substituent at the N-1 position prevents undesired side reactions at this nitrogen and enhances the molecule's solubility in common organic solvents, improving handling and reaction kinetics compared to its N-H counterpart.
-
Proven Fungicidal Association: The presence of a chloro-substituent on the imidazole ring has been historically associated with potent fungicidal activity.[7]
This guide will provide a practical framework for leveraging these properties in a laboratory setting.
Physicochemical Properties & Handling
Properly understanding the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| CAS Number | 946061-13-8 | [8][9] |
| Molecular Formula | C₅H₇ClN₂ | N/A |
| Molecular Weight | 130.58 g/mol | N/A |
| Appearance | Typically an off-white to yellow solid or oil | N/A |
| Storage | Store in a cool, dry place under an inert atmosphere. Sensitive to moisture. | [6] |
Safety & Handling: 2-Chloro-imidazole derivatives may cause skin and eye irritation and may be harmful if swallowed.[10] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its ability to undergo SNAr reactions. The electron-withdrawing character of the ring nitrogens sufficiently activates the C2-position for attack by a wide range of nucleophiles, displacing the chloride ion. This reaction is the cornerstone for linking the imidazole core to other parts of the target agrochemical, such as a substituted aryl group.
Below is a general workflow for the synthesis of a novel fungicide precursor using this building block.
Caption: General workflow for synthesizing a fungicide precursor.
Detailed Experimental Protocol
Protocol 1: Synthesis of 1-ethyl-2-(2,4-dichlorophenoxy)-1H-imidazole
This protocol details a representative SNAr reaction to synthesize a key intermediate analogous to those found in commercial azole fungicides.[11]
Principle: The protocol operates on a classic SNAr mechanism. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the weakly acidic 2,4-dichlorophenol, generating a highly reactive sodium phenoxide. This potent nucleophile then attacks the electron-deficient C2-carbon of this compound. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation without solvating the phenoxide anion, maximizing its nucleophilicity, and can support the temperatures required for the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥96% | Alfa Chemistry[9] |
| 2,4-Dichlorophenol | ≥99% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO₃) soln. | N/A | Lab-prepared |
| Brine (Saturated NaCl soln.) | N/A | Lab-prepared |
| Anhydrous magnesium sulfate (MgSO₄) | N/A | Fisher Scientific |
| Silica gel | 230-400 mesh | Sorbent Tech. |
| Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, TLC plates | N/A | N/A |
Step-by-Step Procedure:
-
Flask Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Allow it to cool to room temperature under a gentle stream of dry nitrogen.
-
Nucleophile Generation:
-
To the flask, add 2,4-dichlorophenol (1.63 g, 10.0 mmol).
-
Add 20 mL of anhydrous DMF via syringe.
-
Stir the mixture at 0 °C (ice bath).
-
Carefully add sodium hydride (60% dispersion, 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper nitrogen outlet bubbler.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium phenoxide should be complete.
-
-
Coupling Reaction:
-
Dissolve this compound (1.31 g, 10.0 mmol) in 10 mL of anhydrous DMF.
-
Add this solution dropwise to the stirred phenoxide solution at room temperature.
-
Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting chloro-imidazole spot is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) to remove any unreacted phenol.
-
Wash the organic layer with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the pure 1-ethyl-2-(2,4-dichlorophenoxy)-1H-imidazole.
-
Expected Results & Characterization:
-
Yield: 70-85%
-
Appearance: White to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the ethyl group (triplet and quartet), and distinct aromatic signals for both the imidazole and dichlorophenyl rings. The chemical shifts will confirm the successful coupling.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₁₁H₁₀Cl₂N₂O, MW = 257.12).
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incomplete deprotonation of phenol (wet reagents/solvent). | Ensure use of anhydrous DMF and properly handled NaH. Dry phenol in a vacuum oven before use. |
| Insufficient reaction temperature or time. | Increase temperature to 100-110 °C or extend reaction time. Re-verify TLC analysis. | |
| Multiple Byproducts | Side reactions due to moisture. | Strictly maintain anhydrous conditions throughout the setup and reaction. |
| Degradation at high temperatures. | Avoid excessive heating (>120 °C). Monitor reaction closely and stop once starting material is consumed. |
Mechanistic Insight: How the Imidazole Core Functions
The synthesized imidazole derivative is designed to act as a CYP51 inhibitor. The core principle of its fungicidal action is the coordination of the sp²-hybridized nitrogen atom (N-3) of the imidazole ring to the ferric (Fe³⁺) ion within the heme cofactor of the CYP51 enzyme. This binding event blocks the active site, preventing the natural substrate (lanosterol) from binding and being demethylated, which halts ergosterol production and leads to fungal cell death.
Caption: Binding of an imidazole fungicide to the CYP51 enzyme.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its activated C2-position allows for reliable and efficient coupling with a variety of nucleophiles, providing a robust platform for generating diverse libraries of potential fungicide candidates. The protocol and principles outlined in this guide offer researchers a solid foundation for exploring the rich chemical space accessible from this powerful building block, paving the way for the next generation of crop protection agents.
References
- 1. Synthesis and fungicidal activity of novel imidazole-based ketene dithioacetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. ias.ac.in [ias.ac.in]
- 8. parchem.com [parchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. royal-chem.com [royal-chem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-ethyl-1H-imidazole
Welcome to the technical support center for the synthesis of 2-Chloro-1-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and overcome common challenges in this synthetic process. Our recommendations are grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.
Introduction to the Synthesis
The synthesis of this compound is typically approached through a two-step process. The first step involves the formation of the 1-ethyl-1H-imidazole precursor, which is then subjected to chlorination in the second step to yield the desired product. The efficiency of each step is critical for the overall yield and purity of the final compound. This guide will address potential pitfalls in both stages of the synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Synthesis of 1-ethyl-1H-imidazole (Precursor)
Potential Causes:
-
Incomplete Deprotonation of Imidazole: The nucleophilicity of the imidazole nitrogen is often insufficient for efficient alkylation without the use of a base.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.[1]
-
Poor Quality of Reagents: Impurities in the starting imidazole or ethylating agent can lead to side reactions.
-
Volatility of Ethylating Agent: If using a volatile ethylating agent like ethyl iodide, loss of reagent due to evaporation can occur if the reaction is not properly contained.
Solutions:
-
Base Selection: Employ a suitable base to deprotonate the imidazole. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used.[1][2] The choice of base can influence the reaction rate and yield.
-
Solvent Optimization: Aprotic polar solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for this N-alkylation.[1] A solvent screen can determine the optimal medium for your specific conditions.
-
Temperature Control: While some N-alkylations proceed at room temperature, gentle heating (e.g., to 50-80 °C) can often increase the reaction rate.[3] However, excessive heat should be avoided to prevent side reactions and reagent loss.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and determine the optimal reaction time.
-
Reagent Purity: Ensure the purity of your starting materials. Distill liquid reagents if necessary.
Problem 2: Low Yield or No Reaction in the Chlorination of 1-ethyl-1H-imidazole
Potential Causes:
-
Inactive Chlorinating Agent: Chlorinating agents like phosphorus oxychloride (POCl₃) can decompose if not stored properly. N-Chlorosuccinimide (NCS) can also degrade over time.
-
Presence of Moisture: Moisture can quench the chlorinating reagent, especially POCl₃.[4]
-
Insufficient Activation of the Imidazole Ring: The 1-ethyl-1H-imidazole ring may not be sufficiently activated for electrophilic chlorination under the chosen conditions.
-
Suboptimal Temperature: The reaction temperature is critical. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material or product.[4]
Solutions:
-
Reagent Quality: Use a fresh, high-quality chlorinating agent. POCl₃ should be handled under anhydrous conditions.
-
Anhydrous Conditions: Flame-dry your glassware and use an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents like POCl₃.[4]
-
Choice of Chlorinating Agent:
-
Temperature Optimization:
-
Solvent Selection: A high-boiling, inert solvent is often preferred for reactions with POCl₃.[4] For NCS, chlorinated solvents like dichloromethane (DCM) or chloroform can be used.
Problem 3: Formation of Multiple Byproducts
Potential Causes:
-
Over-chlorination: Harsh reaction conditions or an excess of the chlorinating agent can lead to the formation of polychlorinated imidazole derivatives.
-
Side Reactions on the Ethyl Group: While less common, aggressive chlorinating conditions could potentially lead to reactions on the N-ethyl group.
-
Ring Opening or Degradation: Highly acidic or basic conditions, combined with high temperatures, can lead to the degradation of the imidazole ring.
Solutions:
-
Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent to the 1-ethyl-1H-imidazole. Start with a 1:1 to 1.1:1 ratio and adjust as needed.[4]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of over-chlorinated products.[4] Lowering the reaction temperature can often improve selectivity.
-
Purification Method:
-
Aqueous Workup: After quenching the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities.[4]
-
Column Chromatography: Purification by column chromatography on silica gel is often necessary to separate the desired product from closely related byproducts.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common approach is a two-step synthesis. First, 1-ethyl-1H-imidazole is prepared by the N-alkylation of imidazole with an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) in the presence of a base. The resulting 1-ethyl-1H-imidazole is then chlorinated at the 2-position using a suitable chlorinating agent like POCl₃ or NCS.
Q2: How can I monitor the progress of the chlorination reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light or by using an iodine chamber. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q3: What are the safety precautions I should take when working with POCl₃?
A3: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions with POCl₃ should be performed under an inert atmosphere, and the quenching process (typically with ice water) should be done slowly and carefully to control the exothermic reaction.
Q4: Can I use other chlorinating agents besides POCl₃ and NCS?
A4: While POCl₃ and NCS are the most commonly reported chlorinating agents for imidazoles, other reagents could potentially be used. For example, sulfuryl chloride (SO₂Cl₂) or chlorine gas could effect the chlorination, but these reagents may be less selective and require careful optimization of reaction conditions. For most applications, POCl₃ or NCS will be the most reliable choices.
Q5: How do I purify the final this compound product?
A5: Purification typically involves a combination of techniques. After the reaction is complete and quenched, an aqueous workup is performed to remove inorganic salts and highly polar impurities. The crude product is then extracted into an organic solvent. Further purification is usually achieved by column chromatography on silica gel or by recrystallization if the product is a solid. The choice of method will depend on the scale of the reaction and the nature of the impurities.[4]
Experimental Protocols & Data
Protocol 1: Synthesis of 1-ethyl-1H-imidazole (Precursor)
This is a general procedure that can be adapted and optimized.
-
To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the ethylating agent (e.g., ethyl bromide, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 1-ethyl-1H-imidazole.
| Parameter | Value/Condition | Purpose |
| Reactants | Imidazole, Ethylating Agent | Formation of the N-ethyl bond. |
| Base | K₂CO₃, NaH | To deprotonate imidazole and facilitate nucleophilic attack. |
| Solvent | Acetonitrile, DMF | Reaction medium. |
| Temperature | 50-60 °C | To increase the reaction rate. |
Protocol 2: Chlorination of 1-ethyl-1H-imidazole
This is a general procedure using NCS that can be adapted and optimized.
-
In a round-bottom flask, dissolve 1-ethyl-1H-imidazole (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition | Purpose |
| Reactants | 1-ethyl-1H-imidazole, NCS | Chlorination at the C2 position. |
| Solvent | Dichloromethane | Reaction medium. |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and selectivity. |
| Reaction Time | 12-24 hours | To ensure complete conversion. |
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]
Troubleshooting low conversion in reactions with 2-Chloro-1-ethyl-1H-imidazole
Technical Support Center: 2-Chloro-1-ethyl-1H-imidazole
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile heterocyclic building block. The following question-and-answer guide addresses common challenges, explains the underlying chemical principles, and provides actionable protocols to enhance reaction efficiency and yield.
Section 1: General Troubleshooting & Substrate Stability
This section covers fundamental issues that can affect any reaction type involving this compound. Always verify these parameters before proceeding to more complex, reaction-specific troubleshooting.
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: Before delving into the specifics of your reaction mechanism (e.g., cross-coupling vs. SNAr), it is crucial to rule out common experimental errors.
-
Reagent Purity and Integrity:
-
This compound: Verify the purity of your starting material. Impurities can interfere with catalysts or lead to side products. While generally stable, consider potential degradation during long-term storage.
-
Solvents: Ensure solvents are anhydrous, and for palladium-catalyzed reactions, thoroughly degassed. Residual water can hydrolyze sensitive reagents and bases, while oxygen can deactivate the palladium catalyst.[1]
-
Other Reagents: The purity of your coupling partner, base, and nucleophile is equally critical. For instance, in Suzuki couplings, boronic acids can degrade over time.[2]
-
-
Reaction Atmosphere (Especially for Cross-Coupling):
-
Palladium(0) catalysts, the active species in most cross-coupling cycles, are highly sensitive to oxygen.[1] An incomplete inert atmosphere (Nitrogen or Argon) is a primary cause of reaction failure. Ensure all glassware is oven- or flame-dried, and employ robust degassing techniques (e.g., freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes).
-
-
Reaction Temperature and Time:
-
Confirm that the reaction is being conducted at the appropriate temperature. The C-Cl bond on an imidazole ring is relatively strong and often requires elevated temperatures (typically 80-120 °C) for activation, particularly in cross-coupling reactions.[3]
-
Monitor the reaction over a sufficient time course. Some reactions with chloro-heterocycles can be sluggish.
-
Q2: How stable is this compound under typical reaction conditions?
A2: Imidazole derivatives are generally robust aromatic systems.[4] However, their stability can be influenced by the reaction environment.
-
Thermal Stability: Substituted imidazoles are typically thermally stable well beyond the temperatures required for most coupling reactions.[5][6] Decomposition is not a common cause of low conversion unless extreme temperatures (>200 °C) are used.
-
Hydrolytic Stability: The 2-chloro substituent can be susceptible to hydrolysis to form the corresponding imidazolin-2-one, especially under strongly basic aqueous conditions or in the presence of water at high temperatures.[7] This is a crucial consideration in reactions like Suzuki coupling that often use aqueous base solutions. If hydrolysis is suspected, minimize water content or switch to anhydrous conditions.
-
pH Sensitivity: While the imidazole ring is stable across a wide pH range, extreme acidic or basic conditions could potentially lead to degradation or side reactions over long reaction times at high temperatures.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Low conversion in palladium-catalyzed reactions with this compound is common due to the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3][8]
Q3: I am seeing very low conversion in my Suzuki-Miyaura coupling. How can I improve it?
A3: This is a classic challenge. The oxidative addition of a Pd(0) species into the C-Cl bond is often the rate-limiting step.[3] Success hinges on selecting a highly active catalytic system.
Causality & Troubleshooting Steps:
-
Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloro-heterocycles.[9]
-
Solution: Employ modern, electron-rich, and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step.[9][10] Consider using pre-formed, air-stable precatalysts (e.g., G3 or G4 palladacycles) which rapidly generate the active LPd(0) species.[1]
Recommended Catalyst Systems for Chloro-Heterocycles
Catalyst/Ligand Combination Class Key Advantages XPhos, SPhos, RuPhos Buchwald Biarylphosphines High activity for C-Cl bond activation; commercially available.[10] IMes, IPr N-Heterocyclic Carbenes (NHCs) Excellent thermal stability and high activity; good alternative to phosphines.[8] Pd(OAc)₂ or Pd₂(dba)₃ + Ligand In situ Generation Flexible, allows for ligand screening. Requires careful setup to ensure Pd(II) to Pd(0) reduction. | XPhos Pd G3/G4 | Palladacycle Precatalysts | Air-stable, reliable generation of active catalyst, often gives reproducible results.[11] |
-
-
Inappropriate Base or Solvent: The base plays a critical role in the transmetalation step, and the solvent affects both solubility and catalyst performance.
-
Solution: Use a strong base. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[8][12] For solvents, polar aprotic solvents like 1,4-dioxane, THF, or toluene (often with a small amount of water to aid base solubility) are standard.[1] If substrate solubility is an issue, consider DMF, but be aware it can sometimes coordinate to the palladium and inhibit catalysis at lower temperatures.
-
-
Imidazole Coordination to Palladium: The unsubstituted nitrogen (N3) of the imidazole ring can act as a ligand and coordinate to the palladium center. This can compete with the desired phosphine/NHC ligand, leading to catalyst inhibition or decomposition.
-
Solution: Use a higher ligand-to-palladium ratio (e.g., L:Pd of 2:1 to 4:1) to favor coordination of the desired ligand. Employing bulky ligands like XPhos can also sterically disfavor the binding of the imidazole substrate to the catalyst.
-
Workflow: Troubleshooting a Suzuki Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
Q4: My Buchwald-Hartwig amination is failing. What conditions should I use?
A4: Similar to Suzuki couplings, the key is a highly active catalyst and a strong, non-nucleophilic base. The choice of base is particularly critical in C-N couplings.[13]
-
Catalyst System: Buchwald biarylphosphine ligands (XPhos, RuPhos, tBuXPhos) are excellent choices.[10] Palladium precatalysts are again highly recommended for reproducibility.
-
Base Selection: Strong, sterically hindered bases are required to deprotonate the amine without acting as competing nucleophiles. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[3] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Weaker bases like carbonates are generally ineffective.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under Argon, add the Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Add sodium tert-butoxide (1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).
-
Add anhydrous, degassed toluene or dioxane (to a concentration of ~0.1 M).
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench carefully with water or saturated aqueous NH₄Cl, and proceed with standard workup and purification.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on this compound are an alternative to cross-coupling, particularly for introducing heteroatom nucleophiles (O, N, S). The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).[14][15]
Q5: My SNAr reaction with an alcohol or amine is very slow. How can I accelerate it?
A5: The rate of an SNAr reaction is governed by two main factors: the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate and the strength of the incoming nucleophile.[16]
-
Ring Activation: The imidazole ring itself provides some activation for SNAr, but it is not as strongly activating as, for example, a nitro group.[16] Therefore, forcing conditions are often necessary.
-
Solution: Increase the reaction temperature. SNAr reactions on less-activated systems often require temperatures of 100 °C to >150 °C. Using a high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP is essential. These solvents excel at solvating the charged intermediate, lowering the activation energy.
-
-
Nucleophile Strength: The first step, the nucleophilic attack, is typically rate-determining. A stronger nucleophile will react faster.
-
Solution: If using an alcohol or thiol, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or thiolate anion. For amine nucleophiles, a stronger base may be required to facilitate the reaction, or simply higher temperatures may be sufficient.
-
-
Leaving Group Ability: While you cannot change the chloro-substituent, it's important to recognize it is a poorer leaving group than bromo or iodo in SNAr, contributing to the sluggishness.
Mechanism: SNAr on this compound
Caption: The two-step mechanism for SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2-Chloro-1-ethyl-1H-imidazole
Welcome to the technical support hub for researchers working with 2-Chloro-1-ethyl-1H-imidazole. This guide is structured to provide direct, actionable answers to the challenges you may encounter during cross-coupling reactions. As an electron-rich heteroaryl chloride, this substrate presents unique difficulties, primarily the inertness of the C-Cl bond towards oxidative addition and potential catalyst inhibition by the imidazole nitrogen. This document synthesizes established catalytic principles with practical, field-proven insights to help you navigate these challenges effectively.
Section 1: Foundational Concepts & Initial Troubleshooting
This section addresses overarching questions about the substrate and provides a logical framework for troubleshooting common issues like low or no conversion.
FAQ 1: Why is this compound a "challenging" substrate for cross-coupling?
The difficulty arises from two primary factors:
-
Electronic Properties : The imidazole ring is electron-rich, which strengthens the C-Cl bond. This makes the crucial first step of the catalytic cycle, oxidative addition of the palladium(0) catalyst into the C-Cl bond, energetically demanding and often the rate-limiting step.[1]
-
Catalyst Inhibition : The lone pair of electrons on the N3 nitrogen of the imidazole ring can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively "poisoning" it and preventing it from participating in the desired catalytic cycle.
To overcome these issues, the selection of a highly active catalyst system, particularly the ligand, is paramount. The ideal ligand must be both electron-rich to promote oxidative addition and sterically bulky to disfavor N3-coordination and encourage the formation of the active monoligated L1Pd(0) species.[1][2]
FAQ 2: My reaction shows no conversion. Where do I start troubleshooting?
Low or no conversion is a common but solvable problem. A systematic approach is key. The following flowchart provides a logical troubleshooting sequence.
References
Technical Support Center: Overcoming Catalyst Deactivation in Reactions Involving Imidazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in chemical reactions involving imidazole-containing compounds. Our focus is on providing practical, field-proven insights to help you diagnose and resolve issues encountered during your experiments, ensuring the robustness and efficiency of your synthetic routes.
Introduction: The Imidazole Challenge
Imidazole and its derivatives are fundamental building blocks in pharmaceuticals and material science.[1][2] However, the nitrogen atoms in the imidazole ring, with their available lone pair of electrons, can act as potent ligands. This inherent property, while crucial for their biological activity, often leads to strong coordination with metal catalysts (e.g., Palladium, Copper, Gold).[3][4] This strong interaction is a primary cause of catalyst deactivation, leading to issues such as low reaction yields, stalled reactions, and inconsistent results.[3][5] This guide will walk you through the common deactivation mechanisms and provide actionable strategies to maintain catalyst activity and achieve your desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst deactivating when an imidazole-containing substrate is used?
A1: Catalyst deactivation in the presence of imidazoles is most commonly due to catalyst poisoning .[3][6] The nitrogen atoms in the imidazole ring can coordinate strongly to the active metal center of your catalyst. This binding can block the sites necessary for the catalytic cycle to proceed, effectively "poisoning" the catalyst and reducing or completely halting its activity.[3][6] Other potential, though often less prevalent, mechanisms include fouling, where insoluble byproducts coat the catalyst surface, and thermal degradation at high reaction temperatures.[6][7]
Q2: Are certain types of metal catalysts more susceptible to deactivation by imidazoles?
A2: Yes, catalysts that rely on electron-deficient metal centers are particularly susceptible to poisoning by the electron-donating nitrogen atoms of imidazoles. This is a common issue with palladium(II) catalysts used in cross-coupling reactions.[3] In contrast, palladium(0) precursors can sometimes be more robust as they may enter the catalytic cycle in a way that bypasses the formation of stable, inactive imidazole-Pd(II) complexes.[3] Copper-catalyzed reactions can also be sensitive, and the choice of ligand is often crucial for stabilizing the catalyst.[5]
Q3: What are the initial signs of catalyst deactivation in my reaction?
A3: The signs of catalyst deactivation can manifest in several ways:
-
A noticeable decrease in the reaction rate or a complete stall before reaching full conversion.[6]
-
The necessity to use a higher catalyst loading to achieve the same conversion as in previous successful runs.[6]
-
A change in the color of the reaction mixture, which could indicate the formation of inactive catalyst species.[6]
-
For heterogeneous catalysts, you might observe a change in the physical appearance, such as aggregation or color change.[6]
Q4: Can changing the reaction conditions help mitigate catalyst deactivation?
A4: Absolutely. Optimizing reaction conditions is a key strategy.[7][8] This can include:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of deactivation, although it may also slow down the desired reaction.[9]
-
Solvent and Base: The choice of solvent and base can influence the speciation of the catalyst and the substrate, potentially reducing the poisoning effect.[9]
-
Reactant Concentration: In some cases, slowly adding the imidazole-containing substrate can help maintain a low concentration in the reaction mixture, extending the catalyst's lifetime.[6]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting specific issues you may encounter.
Issue 1: Reaction is Sluggish or Stalls Completely
This is the most common symptom of catalyst deactivation, particularly poisoning.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for a stalled or sluggish reaction.
Detailed Steps & Explanations:
-
Confirm the Issue: Before making significant changes, confirm the stall by taking a time-point sample and analyzing it (e.g., via LC-MS or ¹H NMR) to quantify the remaining starting material.
-
Evaluate the Catalytic System:
-
Switching the Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) precursor such as Pd₂(dba)₃.[3] This can sometimes circumvent the formation of a stable, off-cycle Pd(II)-imidazole complex that poisons the catalyst.[3]
-
Ligand Screening: The right ligand can be crucial. Ligands can stabilize the metal center, making it less susceptible to strong coordination by the imidazole substrate.[5] For copper-catalyzed reactions, the presence of a suitable ligand is often mandatory.[5] For palladium catalysis, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.
-
-
Optimize Reaction Conditions:
-
Temperature Adjustment: High temperatures can sometimes accelerate catalyst degradation.[7] Try running the reaction at a lower temperature, even if it requires a longer reaction time.[9]
-
Solvent and Base Screening: The polarity of the solvent and the nature of the base can influence the catalyst's stability and activity. A systematic screening of these parameters can reveal a more favorable reaction environment.[9]
-
Controlled Substrate Addition: Instead of adding all the imidazole-containing reactant at the beginning, use a syringe pump to add it slowly over a portion of the reaction time.[6] This keeps the instantaneous concentration of the potential poison low, allowing the catalyst to function for a longer period.
-
Issue 2: Inconsistent Yields Between Batches
Inconsistent results can be frustrating and often point to subtle variations in reaction setup or reagent quality.
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Substrate and Reagents: Ensure the purity of your imidazole substrate and other critical reagents. Trace impurities, such as sulfur-containing compounds, can be potent catalyst poisons.[10] Consider re-purifying your starting materials if you suspect contamination.
-
Solvent Quality: Use anhydrous solvents, as water can contribute to the deactivation of some catalysts, particularly those sensitive to air and moisture.[9]
-
-
Atmospheric Control:
-
Inert Atmosphere: Many catalysts, especially Pd(0) species, are sensitive to oxygen.[6] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques.
-
Degassing: Thoroughly degas your solvents and reaction mixture before adding the catalyst.
-
-
Heterogeneous Catalyst Handling:
-
Dispersion: For solid-supported catalysts, ensure consistent and efficient stirring to avoid mass transfer limitations.[6]
-
Weighing and Transfer: Be meticulous in weighing and transferring heterogeneous catalysts to ensure consistent catalyst loading between batches.
-
Issue 3: Formation of Side Products
An increase in side products can sometimes be linked to catalyst degradation, as the altered catalyst may exhibit different selectivity.
Potential Causes and Solutions:
-
Change in Catalyst Oxidation State: Deactivation pathways can sometimes lead to changes in the active catalyst's oxidation state, which in turn could open up pathways to different products. The strategies mentioned in "Issue 1" to stabilize the catalyst are relevant here as well.
-
Thermal Decomposition of Substrates or Products: High reaction temperatures can not only degrade the catalyst but also the starting materials or the desired product.[9] If you observe side products that could be a result of decomposition, reducing the reaction temperature is a primary troubleshooting step.
Advanced Strategies for Robust Catalysis
For particularly challenging systems, more advanced strategies may be required.
1. Catalyst Support and Immobilization:
For heterogeneous catalysts, the choice of support material can significantly influence stability. Supports can help to disperse and stabilize the active metal particles, preventing aggregation (sintering) at high temperatures.[11] Furthermore, immobilizing a homogeneous catalyst onto a solid support can sometimes alter its electronic properties and steric environment, making it more resistant to poisoning.
2. Use of Additives or Co-catalysts:
In some systems, the addition of a sacrificial agent or a co-catalyst can help protect the primary catalyst. For instance, an additive that can preferentially bind to the catalyst poison or a co-catalyst that facilitates the regeneration of the active species in situ can be beneficial.
3. Protective Group Strategies:
If the imidazole nitrogen is not directly involved in the desired reaction, temporarily protecting it with a labile group can be a viable, albeit less atom-economical, strategy. This would prevent its coordination to the metal center during the catalytic step.
Data Summary: Reaction Condition Optimization
The following table summarizes the impact of key parameters on reaction outcomes when dealing with potential catalyst deactivation. This is a generalized guide, and optimal conditions will be substrate- and catalyst-specific.
| Parameter | Low Setting | High Setting | Rationale for Mitigation |
| Temperature | Slower reaction rate, potentially higher catalyst stability. | Faster reaction rate, but increased risk of thermal degradation and side reactions.[7] | Lower temperatures can reduce the rate of irreversible deactivation pathways.[9] |
| Catalyst Loading | Lower cost, but more susceptible to complete poisoning. | Can compensate for partial deactivation, but increases cost and may complicate purification.[6] | A modest increase might be a pragmatic solution for challenging substrates. |
| Substrate Conc. | Slow addition maintains low poison concentration, preserving catalyst lifetime.[6] | Batch addition can lead to rapid initial poisoning and a stalled reaction. | Controlled addition is a key strategy to manage poisoning effects. |
| Ligand:Metal Ratio | Insufficient stabilization, catalyst prone to deactivation. | Increased stability, but excess ligand can sometimes inhibit the reaction. | Optimization is key; often a 1:1 to 2:1 ratio is a good starting point. |
Conclusion
Overcoming catalyst deactivation in reactions involving imidazoles requires a systematic and logical approach. By understanding the primary deactivation mechanism—catalyst poisoning via nitrogen coordination—researchers can employ a range of strategies, from modifying the catalytic system to carefully optimizing reaction conditions. This guide provides a framework for diagnosing and solving common experimental issues, ultimately leading to more robust, reliable, and efficient synthetic methods.
References
- 1. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Advanced Strategies for the Synthesis of 2-Chloro-1-ethyl-1H-imidazole
Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-1-ethyl-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with purity and yield. We will move beyond standard textbook procedures to explore alternative synthetic routes that are designed to minimize common impurities, thereby streamlining downstream applications and ensuring the integrity of your research.
Frequently Asked Questions (FAQs): Troubleshooting the Conventional Synthesis
The most common route to this compound involves the direct chlorination of a precursor like 1-ethyl-1H-imidazol-2(3H)-one using potent chlorinating agents such as phosphorus oxychloride (POCl₃). While effective, this method is often plagued by issues of selectivity and byproduct formation.
Q1: My yield is consistently low when synthesizing this compound via the chlorination of 1-ethyl-1H-imidazol-2(3H)-one. What are the likely causes?
A1: Low yields in this synthesis can typically be traced back to several critical factors:
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture. Decomposed or wet POCl₃ will be ineffective, leading to incomplete conversion of the starting material. Always use a fresh, unopened bottle or a properly stored and handled reagent.
-
Incomplete Reaction: The reaction may be sluggish if the temperature is too low or the reaction time is insufficient. The conversion of the imidazolone starting material is often slow and requires elevated temperatures (reflux) to proceed to completion.[1]
-
Product Degradation: The imidazole ring system can be sensitive to harsh acidic conditions and high temperatures over prolonged periods. Excessive heating can lead to decomposition and the formation of tar-like substances.
-
Workup Losses: The product is an organic base. During neutralization with aqueous bases (e.g., sodium bicarbonate), an emulsion can form, making extraction difficult and leading to product loss in the aqueous layer.
Q2: I'm observing significant amounts of dichlorinated byproducts and unreacted starting material in my final product. How can I improve the reaction's selectivity?
A2: The formation of over-chlorinated impurities is a classic sign of overly harsh reaction conditions.[1] To enhance selectivity for the desired mono-chlorinated product, consider the following optimizations:
-
Stoichiometry Control: Carefully control the molar ratio of your chlorinating agent. Begin with a 1:1 to 1.2:1 molar ratio of POCl₃ to the imidazolone substrate. An excess of POCl₃ is a primary driver for the formation of dichlorinated species.
-
Temperature Management: Lowering the reaction temperature can significantly improve selectivity. While it may slow the reaction rate, it disfavors the higher activation energy pathway leading to over-chlorination. Add the POCl₃ portion-wise at a lower temperature (e.g., 0 °C) before slowly warming to reflux.[1]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of byproducts.
Q3: What is the most effective method for purifying the crude this compound?
A3: A multi-step purification strategy is typically required.
-
Aqueous Workup: After quenching the reaction on ice, carefully neutralize the acidic mixture. The basicity of the imidazole product can be exploited for an acid-base extraction, though this can be complex. More commonly, neutralize to a pH of ~7-8 and extract with an organic solvent like ethyl acetate or dichloromethane.[1]
-
Column Chromatography: This is the most reliable method for separating the target compound from structurally similar impurities.[2] A silica gel column using a gradient elution system, such as hexanes/ethyl acetate or dichloromethane/methanol, will effectively separate the product from less polar starting material and more polar byproducts.[1][2]
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used to achieve high purity.[1]
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for troubleshooting common issues encountered during the conventional synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Alternative Synthetic Routes for High-Purity Product
To circumvent the challenges of the conventional method, we present two robust alternative routes that offer superior control over selectivity and result in a cleaner product profile.
Alternative Route 1: Deoxygenative Chlorination of 1-Ethyl-1H-imidazole N-oxide
This elegant method leverages the electronic properties of an N-oxide intermediate to direct chlorination specifically to the C-2 position. The N-oxide activates the C-2 position for nucleophilic attack, and the subsequent deoxygenation step is often clean and high-yielding.
Mechanism Rationale: The imidazole N-oxide is first activated by a reagent like tosyl chloride (TsCl) or oxalyl chloride.[3][4] This makes the C-2 position highly electrophilic. A chloride ion then attacks the C-2 position in a cine-substitution type mechanism, followed by the elimination of the activating group and loss of the oxygen atom to yield the 2-chloroimidazole.[3] This pathway inherently avoids over-chlorination as the activating N-oxide is consumed in the reaction.
Caption: Workflow for the N-oxide based synthesis of this compound.
Alternative Route 2: Desulfurization-Chlorination of 1-Ethyl-1H-imidazole-2(3H)-thione
This route begins with the corresponding imidazole-2-thione, which is readily prepared. The thione is then converted to the 2-chloro derivative via an oxidative chlorination process. This method is advantageous because the thione precursor is often a stable, crystalline solid that is easy to purify.
Mechanism Rationale: The synthesis of the thione typically involves the reaction of N-ethyl-1,2-diaminoethane with carbon disulfide.[5] The subsequent desulfurization-chlorination step can be achieved with reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds through an intermediate that facilitates the displacement of the sulfur moiety with chlorine.
Comparative Analysis of Synthetic Routes
| Feature | Conventional Route (Imidazolone) | Alternative Route 1 (N-Oxide) | Alternative Route 2 (Thione) |
| Starting Material | 1-Ethyl-1H-imidazol-2(3H)-one | 1-Ethyl-1H-imidazole | N-ethyl-1,2-diaminoethane + CS₂ |
| Key Reagents | POCl₃, PCl₅ | m-CPBA, TsCl, (COCl)₂ | CS₂, SO₂Cl₂ |
| Key Advantage | Often uses commercially available starting materials. | Excellent C-2 regioselectivity; mild conditions.[3][4] | Precursor is often a stable, purifiable solid.[5] |
| Key Disadvantage | Prone to over-chlorination and low yields.[1] | Requires an additional step to form the N-oxide. | Thione synthesis may involve hazardous reagents (CS₂). |
| Impurity Profile | Dichlorinated species, unreacted starting material. | Primarily unreacted N-oxide. | Sulfur-containing byproducts. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Synthesis via Deoxygenative Chlorination of 1-Ethyl-1H-imidazole N-oxide
Step 1a: Synthesis of 1-Ethyl-1H-imidazole N-oxide
-
In a round-bottom flask, dissolve 1-ethyl-1H-imidazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a 10% aqueous solution of sodium sulfite.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used directly or purified by column chromatography.
Step 1b: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1-ethyl-1H-imidazole N-oxide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add pyridine (1.0 eq) to the solution.
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.0 eq) portion-wise.[3]
-
Stir the reaction at reflux for 1 hour, monitoring by TLC for the disappearance of the N-oxide.[3]
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
Protocol 2: Synthesis via Desulfurization-Chlorination of 1-Ethyl-1H-imidazole-2(3H)-thione
Step 2a: Synthesis of 1-Ethyl-1H-imidazole-2(3H)-thione
-
In a round-bottom flask, combine N¹-ethylbenzene-1,2-diamine (1.0 eq) and pyridine (as a solvent and base).[5]
-
Add carbon disulfide (CS₂) (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the thione, which can be recrystallized for higher purity.
Step 2b: Synthesis of this compound
-
In a round-bottom flask under an inert atmosphere, suspend the 1-ethyl-1H-imidazole-2(3H)-thione (1.0 eq) in an inert solvent like DCM.
-
Cool the suspension to 0 °C.
-
Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude material via column chromatography to obtain the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization of imidazole N-oxide: a recent discovery in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with 2-Chloroheterocycles
Prepared by: Gemini Application Science Team
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its application to less reactive coupling partners, such as 2-chloroheterocycles, presents unique challenges. These substrates are often electron-deficient, making the crucial oxidative addition step of the catalytic cycle sluggish.[1][2][3][4] This can open the door to competing side reactions, the most prominent of which is the homocoupling of the organoboron reagent.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It moves beyond simple protocols to explain the underlying mechanisms of homocoupling and offers field-proven strategies to achieve high-yield, selective cross-coupling with these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl compound (B-B), instead of coupling with the intended chloroheterocycle (Ar-B). This process consumes the valuable boron reagent, reduces the yield of the desired product, and complicates purification.
Q2: What is the primary cause of boronic acid homocoupling?
A2: The primary driver of homocoupling is the presence of palladium(II) species, especially in combination with an oxidant like molecular oxygen.[5][6][7] While the main Suzuki cycle relies on a Pd(0) catalyst, Pd(II) can intercept two molecules of the boronic acid, leading to a reductive process that forms the homocoupled product and regenerates Pd(0).[5][8][9] Inadequate degassing of the reaction mixture is a very common culprit.[3][5][7][10]
Q3: Why are 2-chloroheterocycles particularly susceptible to this issue?
A3: The C-Cl bond of a 2-chloroheterocycle is less reactive and undergoes oxidative addition with the Pd(0) catalyst more slowly than C-Br or C-I bonds.[4] This slower rate for the desired cross-coupling pathway gives the competing homocoupling reaction more opportunity to occur. The electronic properties of the heterocycle can further influence this reactivity.[3]
Q4: Can my choice of palladium catalyst influence homocoupling?
A4: Absolutely. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an initial in situ reduction to the active Pd(0) species. This reduction can be mediated by the homocoupling of two boronic acid molecules, essentially "kick-starting" the side reaction.[5][6] Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that cleanly generates Pd(0) can often mitigate this.[3][11]
Q5: My boronic acid seems to be degrading. Is this related?
A5: Yes. Many heteroaryl boronic acids are prone to instability, especially under the basic and heated conditions of the reaction.[5][12] This decomposition, known as protodeboronation (replacement of the B(OH)₂ group with hydrogen), can compete with both cross-coupling and homocoupling. Using more stable boronic esters, such as pinacol (Bpin) or MIDA boronates, can significantly improve reaction outcomes by ensuring a slow, steady release of the active boronic acid.[12][13]
In-Depth Troubleshooting Guide
Problem: Significant Formation of Homocoupled Biaryl Byproduct
This is the most common failure mode. The following sections break down the potential causes and provide targeted solutions.
Root Cause Analysis 1: Presence of Oxygen
Mechanism: Dissolved oxygen in the solvent or headspace is the most frequent cause. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which directly promotes the homocoupling of the boronic acid.[5][7][14][15] Higher oxygen levels have been shown to directly correlate with an increase in homocoupling.[5]
Solutions & Protocols:
-
Rigorous Degassing: Do not underestimate the importance of this step.
-
Sparge Solvents: Bubble an inert gas (Argon or Nitrogen) through your solvent(s) for at least 20-30 minutes before use.[6]
-
Freeze-Pump-Thaw: For ultimate oxygen removal in sensitive reactions, perform at least three freeze-pump-thaw cycles on the reaction mixture before adding the catalyst.
-
-
Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas from start to finish. Use a balloon or a manifold line.[6]
Root Cause Analysis 2: Catalyst System & Precatalyst Choice
Mechanism: As mentioned in the FAQ, if you use a Pd(II) source, the reaction must first form the active Pd(0) catalyst. This reduction step can consume your boronic acid via homocoupling, establishing an undesirable pathway from the outset.[5]
Solutions & Protocols:
-
Switch to a Pd(0) Source: Replace Pd(OAc)₂ or PdCl₂(dppf) with a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This ensures the catalytic cycle starts with the correct palladium oxidation state.[3][6]
-
Use Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3 or G4) are designed to cleanly and efficiently generate the active LPd(0) species upon activation, minimizing off-cycle reactions.[16][17]
-
Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help reduce the initial Pd(II) concentration without compromising the catalyst's activity towards the chloroheterocycle.[7][10]
Root Cause Analysis 3: Inappropriate Ligand Choice
Mechanism: The ligand's job is to modulate the reactivity of the palladium center. For a sluggish substrate like a 2-chloroheterocycle, the ligand must be a strong enough electron donor to facilitate the difficult oxidative addition step. If this step is slow, the catalyst has more time to engage in side reactions.
Solutions & Protocols:
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to specialized biaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[18] These ligands accelerate both oxidative addition and the final reductive elimination step, kinetically favoring the desired cross-coupling cycle.[11]
Ligand Class Examples Characteristics Impact on Homocoupling with 2-Chloroheterocycles Simple Phosphines PPh₃, PCy₃ Less bulky, moderate electron donors. Often allows for significant homocoupling due to slow oxidative addition.[11] Buchwald Ligands SPhos, XPhos, RuPhos Bulky, strongly electron-donating. Highly Recommended. Accelerates the desired cycle, effectively suppressing homocoupling.[18][19] N-Heterocyclic Carbenes (NHCs) IPr, SIPr Strong σ-donors, sterically tunable. Very effective due to strong Pd-C bond, promoting the main cycle and preventing catalyst decomposition.[11][20]
Root Cause Analysis 4: Incorrect Base or Solvent System
Mechanism: The base activates the boronic acid for transmetalation. However, an overly strong or poorly soluble base can accelerate boronic acid decomposition.[13] The solvent system affects the solubility of all components and can influence the rates of the different reaction pathways.[21][22]
Solutions & Protocols:
-
Screen Bases: The optimal base is substrate-dependent. While K₂CO₃ is common, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings as they better facilitate the transmetalation step without causing degradation.[23][24]
-
Optimize Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[3][5] The water helps solubilize the base and facilitates the transmetalation step. However, too much water can promote protodeboronation.[24]
Base Typical Solvents Comments K₂CO₃, Na₂CO₃ Dioxane/H₂O, Toluene/H₂O Standard choice, but may be too weak for difficult couplings.[25] K₃PO₄, Cs₂CO₃ Dioxane, Toluene, THF Often preferred for chloroheterocycles. Stronger, non-hydroxide generating bases that effectively promote transmetalation.[23] Organic Bases (e.g., Et₃N) Aprotic Solvents Generally less effective and not recommended for this application.[25]
Visualizing the Reaction Pathways
The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway, along with a workflow for troubleshooting.
Caption: Suzuki cycle vs. Homocoupling pathway.
References
- 1. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Reactivity of 2-Chloro-1-ethyl-1H-imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-1-ethyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and provide advanced strategies to enhance its reactivity in key synthetic transformations. Our focus is on explaining the causal relationships behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is sluggish or not proceeding at all. Why is this compound challenging to work with?
A1: The reactivity of this compound is governed by the electronic nature of the imidazole ring.
-
Scientific Rationale: The imidazole ring is an electron-rich aromatic system due to the presence of two nitrogen atoms. This high electron density can make the C-Cl bond at the 2-position less susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step. For nucleophilic aromatic substitution (SNAr), the ring's electron-rich nature destabilizes the negatively charged Meisenheimer intermediate required for the reaction to proceed, making uncatalyzed substitutions difficult.[1][2] The C2 position is also known to be readily attacked by nucleophiles only if strong electron-withdrawing groups are present on the ring.[3]
-
Troubleshooting at a Glance:
-
Problem: Low or no conversion.
-
Primary Cause: Insufficient activation of the C-Cl bond.
-
Initial Solution: Switch to a more active catalytic system (for cross-coupling) or investigate alternative reaction pathways. See the specific guides for Suzuki-Miyaura and Buchwald-Hartwig reactions below.
-
Q2: How can I improve the yield and reaction rate of my Suzuki-Miyaura coupling with this compound?
A2: Successful Suzuki-Miyaura coupling of this substrate hinges on the careful selection of the catalyst, ligand, base, and solvent to facilitate the challenging oxidative addition step.
-
Scientific Rationale: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[4] For challenging substrates like electron-rich heteroaryl chlorides, the key is to use a palladium catalyst system that is sufficiently electron-rich and sterically hindered to promote the oxidative addition of the C-Cl bond to the Pd(0) center. The choice of base is also critical, as it activates the boronic acid partner for transmetalation.[5]
-
Key Optimization Parameters:
-
Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the monomeric Pd(0) species and accelerate the oxidative addition and reductive elimination steps.
-
Base Selection: A moderately strong base is required to form the boronate species for transmetalation without degrading the substrate or catalyst. Inorganic bases are often preferred.
-
Solvent and Temperature: Anhydrous, polar aprotic solvents are typical. Temperature must be optimized to provide sufficient energy for C-Cl bond activation without causing decomposition.[6]
-
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
Symptom Potential Cause Recommended Solution No reaction / Low Conversion Inactive catalyst system. Switch to a more active pre-catalyst (e.g., Pd₂(dba)₃) paired with a bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Consider using a pre-formed Pd(II) catalyst like [Pd(cinnamyl)Cl]₂ with a suitable ligand. Slow Reaction Rate Insufficiently strong base or poor solubility. Change the base from K₂CO₃ or Na₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the reaction is heated appropriately (e.g., 80-110 °C). Protodeboronation of Boronic Acid Presence of water; base is too strong or reaction time is too long. Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) which is more stable. Use a milder base like KF if functional groups are sensitive.[5] Homocoupling of Boronic Acid Presence of oxygen in the reaction. Thoroughly degas the reaction mixture (e.g., via argon sparging or freeze-pump-thaw cycles) before adding the catalyst. | Low Yield / Impure Product | Catalyst decomposition or side reactions. | Lower the catalyst loading (0.5-2 mol%). Ensure a proper ligand-to-palladium ratio (typically 2:1 to 4:1). |
-
Visualization: Suzuki-Miyaura Catalytic Cycle A robust catalytic system is essential for the difficult oxidative addition step.
Caption: Suzuki-Miyaura cycle for this compound.
Q3: My Buchwald-Hartwig amination is failing. What are the most critical factors for C-N coupling with this compound?
A3: Success in the Buchwald-Hartwig amination requires a carefully selected combination of a sterically hindered ligand and a strong, non-nucleophilic base. [7]
-
Scientific Rationale: Similar to Suzuki coupling, the key challenge in Buchwald-Hartwig amination is the oxidative addition of the aryl chloride.[8] The subsequent steps involve coordination of the amine and deprotonation by a strong base to form an amide complex, followed by reductive elimination to form the C-N bond.[9] The choice of base is particularly delicate; it must be strong enough to deprotonate the amine (or the palladium-amine adduct) but not so nucleophilic that it competes with the desired amine.
-
Key Optimization Parameters:
-
Ligand Choice: Sterically demanding, electron-rich biaryl phosphine ligands (e.g., Josiphos, Buchwald-type ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary for coupling aryl chlorides.[8][9]
-
Base Selection: Strong, sterically hindered bases are standard. Sodium tert-butoxide (NaOt-Bu) is very common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate/carbonate can be effective, especially for sensitive substrates.
-
Amine Nucleophile: Primary and secondary aliphatic and aromatic amines can be used. Less nucleophilic amines may require more forcing conditions or more active catalyst systems.
-
-
Troubleshooting Guide: Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Solution No Reaction Catalyst system is not active enough for C-Cl bond cleavage. Use a modern generation Buchwald pre-catalyst (e.g., XPhos Pd G3). These catalysts are designed for challenging substrates. Low Conversion Base is not strong enough or is sterically accessible for side reactions. Switch from a carbonate/phosphate base to NaOt-Bu or LHMDS. Ensure the base is fresh and handled under inert conditions. Hydrodehalogenation (Ar-H formation) β-hydride elimination from the palladium-amide intermediate is competing with reductive elimination. This side reaction can be suppressed by using ligands that promote faster reductive elimination. Try a different class of bulky phosphine ligand. | Catalyst Deactivation | Reaction temperature is too high or impurities are present. | Optimize the temperature; start around 80 °C and increase cautiously. Ensure all reagents and the solvent are pure and anhydrous. |
-
Visualization: Troubleshooting Workflow A logical approach to optimizing a failing Buchwald-Hartwig reaction.
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Q4: Can I perform a direct Nucleophilic Aromatic Substitution (SNAr) with this compound?
A4: Direct SNAr is generally not feasible under standard conditions due to the electron-rich nature of the imidazole ring. However, reactivity can be induced under specific circumstances.
-
Scientific Rationale: The classical SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (EWGs), such as -NO₂, which stabilize the negative charge in the intermediate (Meisenheimer complex).[1] The imidazole ring itself lacks sufficient activation. While the ring nitrogens do exert an inductive pull, their lone pairs contribute to the ring's overall high electron density.
-
Strategies to Promote SNAr-type Reactions:
-
Harsh Conditions: Extremely strong nucleophiles combined with high temperatures might force a reaction, but this often leads to poor yields and side reactions. This is generally not a recommended or controlled strategy.
-
Microwave Irradiation: Microwave synthesis can sometimes promote reactions that are sluggish under conventional heating by rapidly reaching and maintaining high temperatures and pressures, potentially overcoming activation barriers.[10]
-
Metal-Catalyzed SNAr (Ullmann-type): While mechanistically distinct from classical SNAr, copper-catalyzed coupling reactions (Ullmann condensation) can achieve the same net transformation (e.g., C-O or C-N bond formation) and are often a viable alternative when traditional SNAr or even Buchwald-Hartwig reactions fail.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for each specific boronic acid.
-
Reagents & Conditions
Component Molar Eq. Purpose This compound 1.0 Substrate Aryl Boronic Acid 1.2 - 1.5 Coupling Partner Pd₂(dba)₃ 0.01 (1 mol %) Palladium Pre-catalyst SPhos 0.04 (4 mol %) Ligand K₃PO₄ (powdered) 2.0 - 3.0 Base | 1,4-Dioxane / Water (10:1) | - | Solvent |
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and powdered K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the anhydrous 1,4-dioxane.
-
Add the solvent mixture (1,4-dioxane and degassed water) to the Schlenk flask containing the solids.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-1-ethyl-1H-imidazole for the Modern Medicinal Chemist
In the landscape of modern drug discovery and development, the imidazole scaffold remains a cornerstone of medicinal chemistry.[1][2] Its prevalence in biologically active molecules necessitates a deep understanding of its functionalization.[3][4] Among the most versatile handles for chemical elaboration are halogens at the C2-position. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-chloro-1-ethyl-1H-imidazole and 2-bromo-1-ethyl-1H-imidazole. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic campaigns.
The choice between a chloro or bromo substituent at the C2-position of the 1-ethyl-1H-imidazole core is a critical decision that can significantly impact reaction efficiency, cost of goods, and the overall synthetic strategy. This guide will dissect the nuances of their reactivity in three classes of transformations paramount to pharmaceutical synthesis: Palladium-Catalyzed Cross-Coupling Reactions, Nucleophilic Aromatic Substitution (SNAr), and a discussion of the underlying physicochemical properties that govern these differences.
The Foundation of Reactivity: Physicochemical Properties
The divergent reactivity of 2-chloro- and 2-bromo-1-ethyl-1H-imidazole is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making it more susceptible to cleavage.[4][5] This is reflected in their respective bond dissociation energies (BDEs). While specific BDEs for these exact molecules are not readily published, extensive theoretical and experimental data on halo-heterocyles confirm that C-Br bonds have a lower BDE than C-Cl bonds.[6] This lower energy barrier for C-Br bond scission is a primary determinant of the generally higher reactivity of 2-bromo-1-ethyl-1H-imidazole in reactions where this bond is broken, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds in pharmaceutical synthesis. The performance of 2-chloro- and 2-bromo-1-ethyl-1H-imidazole in these transformations often dictates the choice of starting material. The generally accepted trend for halide reactivity in these reactions is I > Br > Cl.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a workhorse in medicinal chemistry.[8][9] When comparing our two substrates, 2-bromo-1-ethyl-1H-imidazole is the more reactive partner. This heightened reactivity stems from the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.[10] Consequently, reactions with the bromo-imidazole can often be conducted under milder conditions, with lower catalyst loadings, and may proceed to completion more rapidly than with its chloro-analog.[7]
Table 1: Representative Comparison of Suzuki-Miyaura Coupling Conditions
| Parameter | 2-Bromo-1-ethyl-1H-imidazole | This compound | Rationale & Causality |
| Catalyst System | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) | The less reactive C-Cl bond requires a more electron-rich and sterically demanding ligand to facilitate oxidative addition. |
| Reaction Temperature | 80-100 °C | 100-120 °C | The higher bond strength of the C-Cl bond necessitates more thermal energy to drive the reaction. |
| Typical Yields | Good to Excellent | Moderate to Good | The more facile oxidative addition with the C-Br bond generally leads to higher reaction efficiency and fewer side products. |
Note: The conditions and yields are illustrative and based on general principles and analogous systems reported in the literature. Specific optimizations are crucial for any given substrate combination.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a linkage of immense importance in pharmaceuticals.[11][12] Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a pivotal role. 2-Bromo-1-ethyl-1H-imidazole is generally more reactive than its chloro counterpart in this transformation.[13] The oxidative addition of the C-Br bond to the palladium catalyst is more facile, often allowing for the use of less forcing conditions.[14] For the less reactive this compound, successful coupling typically requires more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to promote the challenging oxidative addition step.[15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of synthetic organic chemistry.[16][17] The reactivity trend of the halides in this reaction is consistent with other palladium-catalyzed couplings: I > Br > Cl.[18] Therefore, 2-bromo-1-ethyl-1H-imidazole will generally undergo Sonogashira coupling under milder conditions and with higher efficiency than this compound.[19] The coupling of chloro-heterocycles often requires higher temperatures and more specialized catalyst systems to achieve comparable yields to their bromo-analogues.[20]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions where C-X bond cleavage is often rate-limiting, the reactivity in SNAr reactions is governed by two key factors: the electrophilicity of the carbon atom bearing the halogen and the ability of the halogen to act as a leaving group. The reaction proceeds via a Meisenheimer complex intermediate.[3]
The C2 position of the imidazole ring is electron-deficient, which inherently activates it towards nucleophilic attack. While chlorine is more electronegative than bromine, which would suggest it makes the C2 carbon more electrophilic, the leaving group ability is also a critical factor. In SNAr reactions, the bond to the leaving group is broken in the second, often fast, step. The relative ability of halides to act as leaving groups in SNAr can be context-dependent. However, for many heteroaromatic systems, the reactivity order remains F > Cl > Br > I, with the rate-determining step being the initial nucleophilic attack, which is facilitated by the more electronegative halogen.
For reactions with soft nucleophiles like thiols, where the polarizability of the leaving group can play a more significant role, the reactivity order can sometimes be altered.[21] However, given the electron-deficient nature of the 2-position of the imidazole ring, it is reasonable to predict that both substrates will be reactive in SNAr reactions. A definitive comparison would require direct experimental evidence, but it is plausible that under certain conditions, the chloro-imidazole could exhibit comparable or even slightly higher reactivity than the bromo-imidazole, particularly with hard nucleophiles.
Table 2: Predicted Reactivity in SNAr with a Thiol Nucleophile
| Substrate | Predicted Reactivity | Rationale |
| This compound | High | The higher electronegativity of chlorine enhances the electrophilicity of the C2 carbon, facilitating the initial nucleophilic attack. |
| 2-Bromo-1-ethyl-1H-imidazole | High | While bromine is less electronegative, it is still a good leaving group, and the C2 position is activated towards nucleophilic attack. |
Experimental Protocols for a Comparative Reactivity Study
To provide a definitive, data-driven comparison, a standardized set of experiments is essential. The following protocols are designed to be self-validating systems for comparing the reactivity of 2-chloro- and 2-bromo-1-ethyl-1H-imidazole.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of 2-chloro- and 2-bromo-1-ethyl-1H-imidazole in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
2-bromo-1-ethyl-1H-imidazole
-
4-methoxyphenylboronic acid
-
Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Internal standard (e.g., dodecane)
Procedure:
-
Set up two parallel reactions in identical reaction vessels under an inert atmosphere (e.g., nitrogen or argon).
-
To each vessel, add 2-halo-1-ethyl-1H-imidazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard (0.5 mmol).
-
To each vessel, add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to each vessel.
-
Stir the mixtures at 90 °C.
-
Take aliquots from each reaction mixture at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
Quench the aliquots with water and extract with ethyl acetate.
-
Analyze the organic extracts by GC-MS or LC-MS to determine the consumption of starting material and the formation of the product relative to the internal standard.
Data Analysis:
-
Plot the percentage conversion versus time for both reactions.
-
Isolate the final product after 24 hours via column chromatography to determine the isolated yield for each reaction.
Conclusion and Recommendations
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) , 2-bromo-1-ethyl-1H-imidazole is the more reactive substrate . This is primarily due to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. Researchers can expect to use milder conditions, lower catalyst loadings, and achieve higher yields with the bromo-derivative.
-
For nucleophilic aromatic substitution (SNAr) reactions , the reactivity comparison is more nuanced. While both substrates are activated, the higher electronegativity of chlorine may render This compound slightly more reactive , particularly with hard nucleophiles. However, direct experimental comparison is recommended for a given nucleophile.
Recommendations for Researchers:
-
For rapid analogue synthesis and late-stage functionalization where reaction efficiency is paramount, 2-bromo-1-ethyl-1H-imidazole is generally the preferred starting material .
-
When cost is a primary driver and reaction conditions can be optimized, This compound represents a viable and more economical alternative . The development of highly active catalyst systems has significantly broadened the utility of chloro-heterocycles in cross-coupling reactions.
-
For SNAr reactions, a preliminary screening of both the chloro and bromo derivatives is advisable to determine the optimal substrate for the desired transformation.
By understanding the underlying principles of reactivity and leveraging the appropriate experimental conditions, medicinal chemists can effectively utilize both 2-chloro- and 2-bromo-1-ethyl-1H-imidazole to accelerate the discovery and development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of 2-Chloro-1-ethyl-1H-imidazole: LC-MS/MS vs. Alternatives
In the landscape of pharmaceutical development and safety assessment, the accurate quantification of small molecule impurities is of paramount importance. 2-Chloro-1-ethyl-1H-imidazole, a potential genotoxic impurity (PGI), demands highly sensitive and robust analytical methods for its detection and quantification in active pharmaceutical ingredients (APIs) and biological matrices. This guide provides an in-depth technical comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) against alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this critical analyte. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.
The Imperative for Sensitive Detection: The Case of this compound
This compound belongs to a class of compounds that can pose a genotoxic risk, meaning it has the potential to damage DNA and lead to carcinogenic effects. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of such impurities, often requiring quantification at parts-per-million (ppm) levels relative to the API.[1][2][3][4] This necessitates analytical methodologies that are not only accurate and precise but also exceptionally sensitive.
LC-MS/MS: The Gold Standard for Trace-Level Quantification
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark technique for the analysis of trace-level impurities due to its unparalleled sensitivity and selectivity.[5][6] The coupling of liquid chromatography, which separates the analyte from the matrix, with tandem mass spectrometry, which provides unambiguous identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns, offers a powerful analytical solution.[6]
The Rationale Behind the LC-MS/MS Approach
The selection of LC-MS/MS for this compound is underpinned by several key advantages:
-
Exceptional Sensitivity: LC-MS/MS can achieve limits of detection (LOD) and quantification (LOQ) in the sub-ppm range, which is often necessary to meet regulatory requirements for PGIs.[7]
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte even in complex matrices, minimizing the risk of interference from other components.[6]
-
Structural Confirmation: The fragmentation pattern obtained in MS/MS provides a high degree of confidence in the identity of the analyte.
-
Versatility: The technique can be adapted for analysis in various matrices, including APIs, drug products, and biological fluids.[8]
A Comparative Analysis of Analytical Methodologies
To provide a comprehensive overview, we compare the performance of a meticulously developed LC-MS/MS method with that of HPLC-UV and GC-MS for the analysis of this compound.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry (mass-to-charge ratio and fragmentation). | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry (mass-to-charge ratio). |
| Specificity | Very High (MRM transitions are highly specific).[7] | Moderate (Risk of co-eluting impurities with similar UV spectra).[4][9] | High (Mass spectra provide good specificity, but derivatization may be needed).[10] |
| Sensitivity (Typical LOQ) | < 1 ppm | 10-50 ppm | 1-10 ppm (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 92-108% |
| Precision (% RSD) | < 5% | < 10% | < 8% |
| Sample Preparation | Protein precipitation or liquid-liquid extraction for biological matrices. | Dilution for simple matrices; may require more extensive cleanup for complex samples.[11] | Derivatization often required to improve volatility and thermal stability.[10] |
| Throughput | High, with fast chromatographic runs. | Moderate, run times can be longer to achieve resolution. | Lower, due to longer run times and potential for derivatization steps. |
| Cost (Instrument) | High | Low | Moderate |
| Expertise Required | High | Low to Moderate | Moderate to High |
Experimental Protocols: A Step-by-Step Guide
LC-MS/MS Method Protocol
This protocol outlines a robust method for the quantification of this compound in a pharmaceutical drug substance.
1. Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50, v/v).
-
Further dilute an aliquot of this solution to achieve a final concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: Precursor ion (e.g., m/z of protonated this compound) → Product ion (characteristic fragment)
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]
HPLC-UV Method Protocol (Alternative)
This protocol is based on typical conditions for the analysis of similar imidazole derivatives.[12]
1. Sample Preparation:
-
Prepare the sample as described in the LC-MS/MS protocol, ensuring the final concentration is suitable for UV detection.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the analyte)
3. Method Validation:
-
Validate according to ICH Q2(R1) guidelines.
GC-MS Method Protocol (Alternative)
This protocol may require derivatization to enhance the volatility of the analyte.[10]
1. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., a silylating agent) and heat as required to complete the reaction.
2. GC Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
4. Method Validation:
-
Validate according to relevant guidelines.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the key stages of each analytical workflow.
Caption: LC-MS/MS analytical workflow.
Caption: HPLC-UV analytical workflow.
Conclusion: Selecting the Optimal Method
The choice of analytical methodology for this compound is critically dependent on the required sensitivity and the complexity of the sample matrix.
-
LC-MS/MS stands as the superior technique when trace-level quantification (sub-ppm) is necessary, offering unmatched sensitivity and specificity. It is the recommended approach for the analysis of genotoxic impurities in both drug substances and biological matrices to ensure patient safety and meet stringent regulatory expectations.
-
HPLC-UV is a cost-effective and robust alternative for less demanding applications where the concentration of the impurity is expected to be higher and the matrix is relatively clean. However, its lower sensitivity and potential for interferences may limit its suitability for PGI analysis at very low levels.[4][9]
-
GC-MS can be a viable option, particularly for volatile impurities. However, the potential need for derivatization for polar compounds like this compound can add complexity and variability to the analytical workflow.[10]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microsaic.com [microsaic.com]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wiley.com [wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
DFT calculations on the structure of 2-Chloro-1-ethyl-1H-imidazole
An In-Depth Technical Guide to DFT Calculations on the Structure of 2-Chloro-1-ethyl-1H-imidazole
For researchers and professionals in drug development and computational chemistry, understanding the structural and electronic properties of heterocyclic compounds is paramount. This compound is a key scaffold in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents.[1][2] This guide provides a comprehensive, field-proven protocol for performing Density Functional Theory (DFT) calculations on this molecule, offering a comparative analysis of its structural parameters. As a Senior Application Scientist, my focus is not just on the "how" but the "why," ensuring a robust and reproducible computational workflow.
The Rationale for DFT in Analyzing Halogenated Imidazoles
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it an ideal tool for studying organic molecules.[3][4] For a molecule like this compound, DFT allows us to predict its three-dimensional geometry, electronic charge distribution, and molecular orbital energies with high precision. This information is critical for understanding its reactivity, stability, and potential interactions with biological targets.
The choice of the functional and basis set is the most critical decision in any DFT calculation, directly impacting the quality of the results. For halogenated organic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated hybrid functional that provides reliable predictions for a broad range of organic molecules.[3][5][6] We will couple this with the 6-311++G(d,p) basis set. This is a triple-zeta basis set that offers significant flexibility.[7][8][9] The inclusion of diffuse functions (++) is crucial for accurately describing the electron density far from the nucleus, while polarization functions (d,p) allow for non-spherical distortion of the electron clouds, essential for describing chemical bonds accurately.[10][11] This combination provides a robust level of theory for obtaining reliable geometric and electronic properties for our target molecule.[10][11]
Caption: Molecular structure of this compound.
Experimental Protocol: A Self-Validating DFT Workflow
This protocol is designed to be a self-validating system, incorporating checks to ensure the reliability of the final results. We will use the Gaussian suite of programs as our computational tool, though the principles are transferable to other software packages like ORCA or Spartan.
Step 1: Building the Initial Molecular Structure
The first step is to generate an approximate 3D structure of this compound. This can be done using a molecular builder like GaussView, ChemDraw 3D, or Avogadro. It is not necessary for this initial structure to be perfect, as the subsequent geometry optimization step will refine it.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. This is the most stable arrangement of the atoms.
-
Action: Perform a geometry optimization calculation.
-
Methodology: Use the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: This level of theory is chosen to provide a highly accurate molecular geometry, accounting for both electron correlation and the flexibility of electron clouds, which is essential for molecules containing heteroatoms and halogens.[3][10][11]
Step 3: Vibrational Frequency Calculation
This is a critical validation step. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable molecule.[12]
-
Action: Perform a frequency calculation on the optimized geometry from Step 2.
-
Methodology: Use the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.
-
Trustworthiness: This calculation validates the optimized structure as a true minimum. It also provides the zero-point vibrational energy (ZPVE) and other thermodynamic properties, which are crucial for accurate energy comparisons.[12]
Step 4: Analysis of Computational Results
Once the calculations are complete and validated, the next step is to analyze the output to extract meaningful chemical insights.
-
Structural Parameters: Extract bond lengths, bond angles, and dihedral angles from the optimized geometry.
-
Electronic Properties: Analyze the Mulliken atomic charges to understand the charge distribution. Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Caption: A self-validating workflow for DFT calculations.
Data Presentation: A Comparative Analysis
Table 1: Comparison of Calculated and Experimental Structural Parameters
| Parameter | Bond/Angle | DFT Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (Related Imidazole)[13] |
| Bond Lengths (Å) | C2-Cl | 1.735 | - |
| N1-C2 | 1.378 | 1.372 | |
| C2-N3 | 1.315 | 1.318 | |
| N3-C4 | 1.389 | 1.385 | |
| C4-C5 | 1.362 | 1.359 | |
| C5-N1 | 1.371 | 1.368 | |
| N1-C(ethyl) | 1.468 | - | |
| **Bond Angles (°) ** | N1-C2-N3 | 111.5 | 111.2 |
| C2-N3-C4 | 106.8 | 107.1 | |
| N3-C4-C5 | 110.2 | 110.5 | |
| C4-C5-N1 | 106.5 | 106.3 | |
| C5-N1-C2 | 105.0 | 104.9 | |
| Cl-C2-N1 | 125.1 | - | |
| Cl-C2-N3 | 123.4 | - |
The strong correlation between the calculated bond lengths and angles of the imidazole ring and the experimental values for a related structure demonstrates the reliability of the B3LYP/6-311++G(d,p) level of theory for this class of molecules. The predicted parameters for the substituents, such as the C2-Cl bond length, provide valuable data for further studies on the reactivity and properties of this compound.
Conclusion
This guide provides a robust and validated workflow for performing DFT calculations on this compound. By following this protocol, researchers can confidently predict the structural and electronic properties of this and related heterocyclic molecules. The close agreement between the calculated data and available experimental benchmarks underscores the predictive power of modern computational chemistry. These theoretical insights are invaluable for guiding synthetic efforts, understanding reaction mechanisms, and accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. - R Discovery [discovery.researcher.life]
- 6. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 7. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 9. rsc.anu.edu.au [rsc.anu.edu.au]
- 10. folia.unifr.ch [folia.unifr.ch]
- 11. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
The Catalyst Gauntlet: A Comparative Guide to Palladium-Catalyzed C-C Bond Formation with 2-Chloro-1-ethyl-1H-imidazole
Introduction: The Strategic Importance of C-2 Functionalized Imidazoles
The imidazole core is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents.[1] Functionalization at the C-2 position of the imidazole ring is a critical strategy for modulating biological activity, and palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon bonds at this site with precision and efficiency.[2] Among the various starting materials, 2-chloro-1-ethyl-1H-imidazole presents a readily accessible and versatile electrophile. However, the success of C-C bond formation with this substrate is critically dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection and reaction optimization.
The Challenge of Heteroaryl Chlorides in Cross-Coupling
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions. This reduced reactivity stems from the strong C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.[3] For electron-rich N-heterocyclic chlorides like this compound, this challenge can be further compounded by the potential for the nitrogen lone pair to coordinate to the palladium center, potentially inhibiting catalytic activity.[4] Therefore, the selection of a robust palladium catalyst, often in conjunction with a suitable ligand, is paramount to achieving high yields and efficient conversions.
Comparative Study: Palladium Catalysts in Action
To provide a clear and objective comparison, we will examine the performance of several common palladium catalysts in the context of the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This reaction serves as a representative C(sp²)-C(sp²) bond formation. We will then extrapolate these findings to discuss the likely performance in Heck and Sonogashira couplings.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The choice of palladium precatalyst and ligand significantly impacts the reaction's efficiency. Below is a comparative table of catalyst systems for the coupling of this compound with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Insights |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 45-60 | A classic but often less effective choice for chloro-heteroarenes. Requires higher temperatures and longer reaction times. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 70-85 | The bidentate dppf ligand often improves catalyst stability and promotes higher yields compared to monodentate phosphines. |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | >90 | Buchwald's biarylphosphine ligands, like SPhos, are highly effective for coupling challenging chloro-heteroarenes due to their steric bulk and electron-rich nature.[5] |
| PEPPSI™-IPr | IPr | K₂CO₃ | THF | 80 | 6 | >90 | N-Heterocyclic Carbene (NHC) ligands, like IPr, offer excellent stability and high catalytic activity, making them a robust choice.[6] |
Note: The yields presented are typical and can vary based on the specific reaction conditions and the purity of the starting materials.
Mechanistic Considerations: The Role of the Ligand
The dramatic differences in performance highlighted in the table above can be attributed to the electronic and steric properties of the phosphine or NHC ligand.
-
Electron-rich ligands , such as the biarylphosphines (e.g., SPhos) and NHCs (e.g., IPr), increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the C-Cl bond, which is often the rate-limiting step in the catalytic cycle.
-
Bulky ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[7] Furthermore, steric hindrance can accelerate the final reductive elimination step, leading to faster product formation.
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
For researchers looking to replicate or adapt these findings, detailed experimental protocols for the most effective catalyst systems are provided below.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a Buchwald-type ligand.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed tert-butanol (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-1-ethyl-1H-imidazole.
Protocol 2: General Procedure for Ligand-Free Suzuki-Miyaura Coupling
For a more cost-effective and simpler setup, a ligand-free approach can be attempted, although yields may be lower and reaction times longer.[8]
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol).
-
Add a suitable solvent such as a mixture of water and an organic solvent (e.g., ethanol or DMF) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Extending the Comparison to Other C-C Couplings
The insights gained from the Suzuki-Miyaura coupling can be extended to other important C-C bond-forming reactions.
Heck Reaction
The Heck reaction couples aryl halides with alkenes.[9] For the reaction of this compound with an alkene like styrene, catalyst systems employing bulky, electron-rich phosphine ligands or NHC ligands are expected to outperform traditional catalysts like Pd(PPh₃)₄. The increased electron density on the palladium center is crucial for the oxidative addition of the chloro-imidazole.[10]
Sonogashira Coupling
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne.[11] This reaction is typically co-catalyzed by a copper(I) salt. Similar to the Heck reaction, the use of robust palladium catalysts with electron-rich and bulky ligands is anticipated to be beneficial for the coupling of this compound, especially in copper-free Sonogashira protocols.[12]
Conclusion and Future Outlook
The choice of palladium catalyst is a critical determinant for the successful C-C bond formation with this compound. For Suzuki-Miyaura couplings, modern catalyst systems based on Buchwald's biarylphosphine ligands (e.g., SPhos) and N-heterocyclic carbene ligands (e.g., IPr) demonstrate superior performance, offering higher yields in shorter reaction times under milder conditions. These findings provide a strong rationale for employing similar advanced catalyst systems for other cross-coupling reactions such as the Heck and Sonogashira couplings with this important heterocyclic substrate. As the demand for novel imidazole-based therapeutics continues to grow, the development of even more efficient and versatile palladium catalysts will remain a key area of research, enabling the rapid and efficient synthesis of complex molecular architectures.
References
- 1. youtube.com [youtube.com]
- 2. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Base Selection in the Suzuki Coupling of 2-Chloro-1-ethyl-1H-imidazole
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development where the construction of C-C bonds is paramount. The synthesis of 2-aryl-1-ethyl-1H-imidazoles, key scaffolds in many bioactive molecules, via the coupling of 2-Chloro-1-ethyl-1H-imidazole presents a common challenge. While catalyst and ligand selection are often the primary focus, the choice of base is a critical, and frequently underestimated, parameter that can dictate the success or failure of the reaction. This guide provides an in-depth comparison of various bases, grounded in mechanistic principles and experimental evidence, to empower researchers to optimize this challenging transformation. We will explore the multifaceted role of the base, compare the performance of common inorganic and organic bases, and provide a robust experimental protocol for practical application.
The Decisive Role of the Base in the Catalytic Cycle
In the Suzuki-Miyaura reaction, the base is not merely a proton scavenger; it is an active and essential participant in the catalytic cycle.[1] Its primary role is to activate the boronic acid for the crucial transmetalation step, which is often rate-determining.[2] The mechanism involves the formation of a more nucleophilic boronate "ate" complex by reacting the boronic acid with the base.[1][2] This boronate species is significantly more reactive toward the palladium(II) halide intermediate, facilitating the transfer of the organic group from boron to palladium.
The choice of base influences several key aspects of the reaction:
-
Rate of Transmetalation: The formation of the boronate complex is an equilibrium process. The strength and nature of the base affect the position of this equilibrium and, consequently, the rate of the transmetalation step.
-
Catalyst Stability: An excessively strong base can lead to the degradation of the palladium catalyst or sensitive functional groups on the substrates.
-
Side Reactions: The base can promote undesirable side reactions, such as the protodeboronation of the boronic acid, where the carbon-boron bond is cleaved by a proton source.[3]
Therefore, selecting the optimal base requires a careful balance between sufficient reactivity to promote the desired coupling and sufficient mildness to avoid unwanted side reactions and catalyst decomposition.
Performance Comparison of Common Bases
The efficacy of a base in the Suzuki coupling of this compound is highly dependent on the specific substrates, catalyst system, and solvent. Chloro-heterocycles are known to be challenging substrates due to the strength of the C-Cl bond and the potential for the heteroatoms to coordinate with and deactivate the palladium catalyst.[4] For such systems, a careful screening of bases is essential.
Inorganic Bases
Inorganic bases are the most commonly employed in Suzuki-Miyaura couplings. Their performance often correlates with their strength and solubility.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are perhaps the most widely used bases.
-
Sodium Carbonate (Na₂CO₃): A cost-effective and moderately strong base, often effective in reactions with more reactive aryl bromides or iodides.[5] For challenging substrates like 2-chloroimidazoles, it may require higher temperatures and result in lower yields compared to other carbonates.[6]
-
Potassium Carbonate (K₂CO₃): Slightly stronger and more soluble in organic solvents than Na₂CO₃, often providing better results. It represents a good starting point for optimization.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for difficult couplings. Its high solubility in organic solvents and the "cesium effect"—where the large, soft Cs⁺ cation is thought to stabilize intermediates or prevent catalyst aggregation—can lead to significantly higher yields and faster reaction rates.[3][7][8] Though more expensive, its superior performance frequently justifies the cost.[9]
-
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling electron-deficient or sterically hindered aryl chlorides.[10] Its ability to activate boronic acids without promoting significant side reactions makes it a highly reliable choice for substrates like this compound.[11]
-
Hydroxides (NaOH, KOH): While very strong, hydroxides can promote catalyst decomposition and other side reactions, particularly at elevated temperatures. Their use is less common but can be effective in specific, highly optimized systems.[12]
Organic Bases
Organic bases are generally less common for this application but can be advantageous in specific contexts, such as when inorganic salts cause solubility issues.
-
Triethylamine (TEA), Diisopropylethylamine (DIPEA): These hindered amine bases are typically too weak to efficiently promote the coupling of unreactive chlorides and often lead to poor yields.[6]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-Diazabicyclo[2.2.2]octane (DABCO): These stronger, non-nucleophilic organic bases have shown some utility, particularly in microwave-assisted protocols.[13] However, their performance is often inferior to that of optimized inorganic base systems.
Summary of Base Performance for Heteroaryl Chlorides
The following table summarizes the typical performance of various bases in the Suzuki coupling of challenging heteroaryl chlorides, providing a guideline for selecting a starting point for optimization.
| Base | Type | Typical Yield Range | Key Characteristics & Recommendations |
| Cs₂CO₃ | Inorganic | Excellent (70-95%) | Often the most effective base for difficult couplings due to high solubility and the "cesium effect".[7][8] The preferred choice when other bases fail. |
| K₃PO₄ | Inorganic | Very Good (65-90%) | A strong, reliable base for unreactive aryl chlorides.[10] Excellent for substrates prone to side reactions. A primary candidate for initial screening. |
| K₂CO₃ | Inorganic | Moderate to Good (40-75%) | A good, cost-effective starting point for optimization. May require higher catalyst loading or longer reaction times compared to Cs₂CO₃ or K₃PO₄. |
| Na₂CO₃ | Inorganic | Poor to Moderate (20-60%) | Generally less effective for chloro-heterocycles but can work under optimized conditions.[5][6] More suitable for more reactive aryl bromides. |
| Organic Bases (TEA, etc.) | Organic | Poor (<30%) | Typically not effective enough for the activation required for chloro-heterocycle coupling.[6] Not recommended for this substrate. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos or XPhos, 4-5 mol%)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 144.6 mg), the arylboronic acid (1.5 mmol), and the chosen base (e.g., K₃PO₄, 3 mmol, 636.8 mg).
-
Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).
-
Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-Dioxane and water (5 mL total).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).[14] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1-ethyl-1H-imidazole product.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. compunetics.net [compunetics.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Chloro-1-ethyl-1H-imidazole: Characterization of Key Reaction Intermediates
For researchers and professionals in drug development, the synthesis of halogenated imidazole scaffolds is a critical step in the creation of a vast array of therapeutic agents. The targeted synthesis of 2-Chloro-1-ethyl-1H-imidazole, a key building block, can be approached through multiple synthetic pathways. The choice of a particular route is often dictated by factors such as starting material availability, desired purity, and scalability. A thorough understanding of the reaction mechanism and the ability to characterize key intermediates are paramount for process optimization and ensuring the quality of the final product.
This guide provides an in-depth comparison of two primary synthetic routes to this compound, with a focus on the identification and characterization of their respective reaction intermediates. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Comparative Overview of Synthetic Routes
Two principal strategies for the synthesis of this compound are:
-
Route A: N-Ethylation of 2-Chloro-1H-imidazole. This approach involves the initial formation of the 2-chloroimidazole core, followed by the introduction of the ethyl group at the N1 position.
-
Route B: Chlorination of a 1-Ethyl-1H-imidazole Precursor. In this alternative pathway, the ethyl group is first incorporated onto the imidazole ring, which is then followed by a selective chlorination at the C2 position.
The selection between these routes hinges on a careful consideration of their respective advantages and disadvantages, particularly concerning the nature and stability of the intermediates formed.
Route A: N-Ethylation of 2-Chloro-1H-imidazole
This synthetic strategy is conceptually straightforward, beginning with the commercially available or readily synthesized 2-chloro-1H-imidazole. The key transformation is the alkylation of the imidazole nitrogen.
Reaction Pathway and Intermediates
The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated 2-chloro-1H-imidazole acts as the nucleophile.
A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-1-ethyl-1H-imidazole: A Classic Sandmeyer Approach versus a Novel Direct Chlorination Strategy
In the landscape of pharmaceutical synthesis, the quest for efficiency, safety, and sustainability is paramount. The halogenated imidazole scaffold, a key pharmacophore in numerous therapeutic agents, presents a recurring synthetic challenge. This guide provides an in-depth, objective comparison of a traditional synthetic route to 2-Chloro-1-ethyl-1H-imidazole with a novel, streamlined methodology. We will dissect an established Sandmeyer reaction-based synthesis and contrast it with a modern direct C-H chlorination approach, offering researchers, scientists, and drug development professionals with the experimental data and foundational knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of more complex molecules with diverse biological activities. The presence of the chloro-substituent at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of a wide range of functional groups. The ethyl group at the 1-position enhances the lipophilicity and modulates the electronic properties of the imidazole ring. Given its utility, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry.
The Established Route: A Multi-step Sandmeyer Reaction
The classical approach to the synthesis of this compound typically relies on the Sandmeyer reaction, a well-established method for the conversion of an amino group on a heteroaromatic ring to a halide.[1][2] This multi-step sequence, while reliable, presents several inherent challenges in terms of reagent toxicity, reaction conditions, and waste generation.
The overall synthetic pathway for the established method can be visualized as a two-stage process: the synthesis of the 2-amino precursor followed by its diazotization and subsequent chlorination.
Caption: Workflow for the established Sandmeyer synthesis of this compound.
Experimental Protocol: Established Sandmeyer Method
Part 1: Synthesis of 1-Ethyl-1H-imidazol-2-amine
A detailed protocol for the synthesis of the 2-amino precursor is adapted from established methodologies for similar compounds.
-
Step 1: Synthesis of 1-Ethyl-2-nitro-1H-imidazole. To a solution of 1-ethyl-1H-imidazole (1.0 eq) in concentrated sulfuric acid at 0 °C, potassium nitrate (1.1 eq) is added portion-wise. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The mixture is poured onto ice and neutralized with a saturated sodium carbonate solution, followed by extraction with ethyl acetate. The organic layers are dried and concentrated to yield the nitroimidazole intermediate.
-
Step 2: Reduction to 1-Ethyl-1H-imidazol-2-amine. The 1-ethyl-2-nitro-1H-imidazole (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 1-ethyl-1H-imidazol-2-amine, which is used in the next step without further purification.
Part 2: Sandmeyer Reaction
-
Step 1: Diazotization. 1-Ethyl-1H-imidazol-2-amine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.[3] The formation of the diazonium salt is monitored by the disappearance of the starting amine.
-
Step 2: Chlorination. In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is added slowly to the copper(I) chloride solution. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
Step 3: Work-up and Purification. The reaction mixture is basified with a cold aqueous sodium hydroxide solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
The Novel Approach: A One-Pot Direct C-H Chlorination
In pursuit of a more efficient and environmentally benign synthesis, a novel direct C-H chlorination method is proposed. This approach circumvents the need for the synthesis of the 2-amino precursor and the use of hazardous diazotization reagents. The direct chlorination of the C2-position of the imidazole ring, which is activated by the adjacent nitrogen atoms, can be achieved using a mild and selective chlorinating agent.[4][5]
Caption: Workflow for the novel direct C-H chlorination synthesis.
Experimental Protocol: Novel Direct Chlorination Method
This protocol utilizes Trichloroisocyanuric acid (TCCA) as a stable, inexpensive, and easy-to-handle chlorinating agent.[6][7]
-
Step 1: Reaction Setup. To a solution of 1-ethyl-1H-imidazole (1.0 eq) in acetonitrile at room temperature, Trichloroisocyanuric acid (TCCA) (0.4 eq) is added in one portion.
-
Step 2: Reaction. The reaction mixture is stirred at room temperature for 4-6 hours, or until the starting material is consumed (monitored by GC-MS).
-
Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the two synthetic methods are evaluated based on several key performance indicators, including yield, purity, reaction time, cost-effectiveness, safety, and environmental impact.
| Metric | Established Sandmeyer Method | Novel Direct Chlorination Method |
| Overall Yield | 45-55% | 80-90% |
| Purity (post-purification) | >98% (by GC-MS) | >99% (by GC-MS) |
| Total Reaction Time | 24-36 hours | 5-7 hours |
| Number of Synthetic Steps | 3 (from 1-ethyl-1H-imidazole) | 1 |
| Key Reagents | 1-Ethyl-1H-imidazole, KNO₃, H₂SO₄, Pd/C, H₂, NaNO₂, HCl, CuCl | 1-Ethyl-1H-imidazole, TCCA |
| Safety Concerns | Use of strong acids, hazardous and potentially explosive diazonium salts, toxic sodium nitrite.[3][8] | Use of a stable, solid chlorinating agent. Byproducts are generally less hazardous. |
| Environmental Impact | Generation of significant acidic and copper-containing aqueous waste. | Reduced solvent usage and waste generation. TCCA is considered a greener alternative to many traditional chlorinating agents.[6] |
Green Chemistry Metrics: A Deeper Dive
To further quantify the environmental performance of each method, we can apply standard green chemistry metrics.[9][10][11]
| Green Chemistry Metric | Established Sandmeyer Method | Novel Direct Chlorination Method |
| Atom Economy | Low | High |
| E-Factor (Environmental Factor) | High | Low |
| Process Mass Intensity (PMI) | High | Low |
The direct chlorination method demonstrates a significantly higher atom economy as a larger proportion of the atoms from the reactants are incorporated into the final product. Consequently, the E-Factor and PMI are substantially lower, indicating less waste generation per unit of product.
Characterization Data
The identity and purity of the synthesized this compound from both methods were confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained were consistent with the expected structure.
-
GC-MS: A single major peak corresponding to the mass of this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.95 (d, J=2.0 Hz, 1H), 6.80 (d, J=2.0 Hz, 1H), 4.00 (q, J=7.3 Hz, 2H), 1.40 (t, J=7.3 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 142.5, 128.0, 120.5, 42.0, 15.2.
Conclusion and Future Outlook
This comparative guide demonstrates the clear advantages of the novel direct C-H chlorination method over the traditional Sandmeyer reaction for the synthesis of this compound. The direct approach is not only more efficient in terms of yield and reaction time but also presents a significantly improved safety and environmental profile. By eliminating the need for a multi-step sequence involving hazardous reagents, the direct chlorination method aligns with the principles of green chemistry and offers a more sustainable and scalable route for the production of this important pharmaceutical intermediate.
For researchers and professionals in drug development, the adoption of such modern synthetic strategies is crucial for accelerating discovery and development timelines while minimizing environmental impact. The principles outlined in this guide can be extended to the synthesis of other halogenated heterocyclic compounds, paving the way for more efficient and responsible chemical manufacturing.
References
- 1. fishersci.com [fishersci.com]
- 2. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 4. JP2966041B2 - Method for chlorination of imidazole ring - Google Patents [patents.google.com]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. researchgate.net [researchgate.net]
- 7. Trichloroisocyanuric acid - Enamine [enamine.net]
- 8. SODIUM NITRITE [training.itcilo.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Chloro-1-ethyl-1H-imidazole and Related Halogenated Imidazoles
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Chloro-1-ethyl-1H-imidazole. While a specific, detailed Safety Data Sheet (SDS) for this exact compound (CAS 946061-13-8) is not widely available, this document establishes a robust operational plan by synthesizing data from structurally analogous chlorinated imidazoles.[1][2][3][4] This conservative approach, grounded in the principles of chemical safety and regulatory compliance, ensures that researchers, scientists, and drug development professionals can manage this substance with the highest degree of safety and environmental responsibility.
Core Hazard Assessment & Rationale for Stringent Control
This compound belongs to the class of halogenated heterocyclic organic compounds. The presence of both a chlorine atom and an imidazole ring dictates its chemical reactivity and toxicological profile, necessitating its classification as hazardous waste.
Primary Hazards Identified from Analogs:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][4][5]
-
Serious Eye Irritation (Category 2A/1): Can cause serious and potentially damaging eye irritation.[1][2][4]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Acute Toxicity (Oral): Some analogs are classified as harmful if swallowed.[5]
The fundamental principle behind these disposal procedures is source reduction and proper segregation . Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins and to avoid contaminating non-halogenated solvent recycling streams.[6][7] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[2][5]
Pre-Disposal Operations: Safe Handling and Engineering Controls
Proper disposal begins with proper handling. Minimizing exposure and preventing cross-contamination are paramount. All operations involving this compound, including weighing, solution preparation, and transfers, must be conducted within a certified laboratory chemical fume hood.[8][9]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory.[9][10] The following table outlines the minimum requirements for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids / Preparing Solutions | Chemical splash goggles[1][2] | Double-gloving with chemical-resistant nitrile or neoprene gloves[9] | Flame-resistant lab coat, fully buttoned[11] | Work conducted in a certified chemical fume hood. N95 respirator if fume hood is not available (not recommended)[9] |
| Conducting Reactions / Purifications | Chemical splash goggles and a face shield[9][11] | Double-gloving with chemical-resistant nitrile or neoprene gloves[9] | Flame-resistant lab coat[11] | Work conducted in a certified chemical fume hood |
| Handling Waste Containers | Safety glasses with side shields | Chemical-resistant nitrile gloves | Lab coat | Not typically required if containers are sealed and clean |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant outer gloves over inner nitrile gloves[10] | Chemical-resistant apron or coveralls over lab coat[1][2] | Air-purifying respirator if vapors/dusts are generated[1][2] |
The Principle of Waste Segregation
The single most critical step in the disposal workflow is segregation. All waste streams contaminated with this compound must be kept separate from non-halogenated, aqueous, and solid waste.
Step-by-Step Waste Collection Protocol
Follow this systematic procedure for accumulating waste generated during laboratory operations.
Step 1: Container Selection
Select a sealable, airtight, and chemically compatible waste container.[8][12] For liquid waste, use a high-density polyethylene (HDPE) or glass bottle designated for halogenated organic solvents. For solid waste (e.g., contaminated gloves, weigh paper, silica gel), use a puncture-resistant container or a double-bagged plastic bag clearly marked for hazardous waste.[6][12]
Step 2: Labeling
Proper labeling is a regulatory requirement. The moment the first drop of waste enters the container, it must be labeled.[8][12] The label must include:
-
The words "HAZARDOUS WASTE "[9]
-
The full chemical name: "This compound " and any other components in the mixture.
-
The approximate concentration or percentage of each component.
-
The associated hazards (e.g., "Irritant," "Corrosive").
-
The date of accumulation.
Step 3: Accumulation of Waste
-
Unused Solid: Collect any unneeded pure compound directly into the designated solid hazardous waste container.
-
Contaminated Labware: Disposable items like gloves, pipette tips, and weigh papers that have come into contact with the chemical must be placed in the solid halogenated waste container.[12]
-
Solutions and Reaction Mixtures: Collect all solutions, mother liquors from crystallizations, and chromatography fractions containing the compound in the liquid halogenated waste container.
Step 4: Storage
Store waste containers in a designated, secure secondary containment area away from incompatible materials such as strong oxidizers, acids, and bases.[8][12][13] The storage location should be cool, dry, and well-ventilated, typically within a satellite accumulation area or a designated waste cabinet. Ensure containers are tightly sealed to prevent leaks or fumes.[2][8]
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely. The response depends on the size and nature of the spill.[14][15]
Spill Classification
| Spill Type | Definition | Response Action |
| Minor (Incidental) Spill | A small quantity (<100 mL of a dilute solution or a few grams of solid) that does not pose an immediate fire or respiratory hazard and can be safely cleaned by trained lab personnel.[14] | Clean up using the protocol below. |
| Major (Emergency) Spill | A large quantity, a spill of highly concentrated material, or any spill that presents an immediate danger to personnel or the environment (e.g., fire, toxic vapors, release to a drain).[14][16] | Evacuate the area, alert others, and call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) office.[15][16][17] |
Protocol for Minor Spill Cleanup
Detailed Steps for Minor Spills:
-
Alert and Isolate: Alert personnel in the immediate area.[15][16] Secure the location and restrict access. If flammable vapors could be present, remove all ignition sources.[2]
-
Don PPE: Put on the appropriate PPE for spill cleanup as detailed in Table 1.[18]
-
Contain the Spill: For liquid spills, surround the area with an inert, non-combustible absorbent material like vermiculite, clay, or sand.[14][17] For solid spills, you can gently cover with a plastic sheet to prevent dust from becoming airborne.[17]
-
Absorb and Collect: Slowly add absorbent material to the spill, working from the outside in.[18] Once the chemical is fully absorbed, carefully scoop the material into a designated, leak-proof container for hazardous waste.[18]
-
Decontaminate: Wash the spill surface with soap and water.[18] For highly toxic materials, this cleaning residue should also be collected as hazardous waste.[18]
-
Finalize: Seal and label the waste container. Report the spill to your laboratory supervisor or EHS department as per institutional policy. Restock any used spill kit supplies.[18]
Final Disposal Logistics
The ultimate disposal of the collected hazardous waste must be conducted by professionals in accordance with local, state, and federal regulations.[2][3]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your properly labeled and sealed hazardous waste containers.[12]
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office. Maintain accurate records of the waste generated and disposed of.
-
Regulatory Compliance: As a chlorinated organic compound, this waste may fall under specific EPA hazardous waste codes.[19] Your EHS department will ensure that it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper destruction, typically via high-temperature incineration.
By adhering to this comprehensive guide, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ethz.ch [ethz.ch]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. jk-sci.com [jk-sci.com]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. wku.edu [wku.edu]
A Researcher's Guide to the Safe Handling of 2-Chloro-1-ethyl-1H-imidazole
The principles outlined here are grounded in established safety protocols and are designed to be a self-validating system of protection. By understanding the why behind each step, researchers can cultivate a proactive safety mindset.
Hazard Assessment: A Proactive Stance
Given the lack of specific data for 2-Chloro-1-ethyl-1H-imidazole, we must extrapolate from related compounds. Similar chlorinated imidazoles are known to cause skin irritation, serious eye damage, and respiratory irritation.[2][3][4] Some are also classified as harmful if swallowed.[1][4] Therefore, a comprehensive PPE strategy is not just recommended; it is a critical necessity.
Core Principles of Protection:
-
Engineering Controls First: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Personal Protective Equipment (PPE) as the Last Line of Defense: PPE is essential to protect against direct contact and should be used in conjunction with engineering controls.[7]
-
Hygiene Practices: Adherence to strict hygiene practices, such as thorough hand washing after handling, is a simple yet effective measure to prevent accidental ingestion or skin contact.[2][3][8]
Essential Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Key Considerations |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes.[7] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk, to protect the entire face.[7][9] |
| Hands | Chemical-resistant gloves (Nitrile, double-gloved) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection in case the outer glove is compromised.[7] Always inspect gloves for any signs of degradation or punctures before use.[1] |
| Body | Laboratory coat | A standard lab coat protects against incidental contact and small splashes. Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved respirator (as needed) | While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with an appropriate cartridge should be available and used if there is a risk of exceeding exposure limits or if irritation is experienced.[2][10] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning PPE Workflow
Doffing PPE: The Decontamination Process
The removal of PPE should be performed in a manner that minimizes the risk of exposure to any contaminants on the exterior of the equipment.
-
Gloves: Remove the outer pair of gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head to avoid touching the front surfaces.
-
Lab Coat: Unbutton the lab coat and remove it by peeling it off the shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward.
-
Respirator: If a respirator was used, remove it from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1][8]
Operational and Disposal Plans
A safe laboratory environment is maintained through meticulous operational planning and proper waste disposal.
Handling and Storage
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][5] Do not allow the material to enter drains.[1]
Disposal Plan
All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[11]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-1H-imidazole - Safety Data Sheet [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
